SR-4835
Descripción
Propiedades
IUPAC Name |
N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSELUFUYNUNZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR-4835: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Beyond its kinase inhibition, this compound functions as a molecular glue, inducing the proteasomal degradation of Cyclin K. This dual mechanism of action leads to the suppression of key DNA Damage Response (DDR) genes, creating a "BRCAness" phenotype in cancer cells. This targeted vulnerability sensitizes cancer cells, particularly triple-negative breast cancer (TNBC), to PARP inhibitors and DNA-damaging chemotherapies, highlighting its significant therapeutic potential. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its biochemical and cellular effects, and provides established experimental protocols for its study.
Core Mechanism of Action: Dual Inhibition and Molecular Glue Activity
This compound exerts its anti-cancer effects through a novel dual mechanism:
-
ATP-Competitive Inhibition of CDK12/CDK13: this compound binds to the ATP-binding pocket of CDK12 and CDK13, preventing the phosphorylation of their substrates, including the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1] This inhibition disrupts the transcription of a specific subset of long and complex genes, many of which are integral to the DNA Damage Response (DDR) pathway.[2]
-
Molecular Glue-Induced Degradation of Cyclin K: Uniquely, this compound acts as a "molecular glue" by inducing and stabilizing a ternary complex between CDK12, its binding partner Cyclin K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3][4] The degradation of Cyclin K further inactivates the CDK12 complex, amplifying the transcriptional disruption of DDR genes.
This dual action results in a synthetic lethal interaction in cancer cells, particularly those with existing DNA repair deficiencies, and potentiates the efficacy of DNA-damaging agents and PARP inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibition and Binding Affinity
| Target | Assay Type | Value | Reference |
| CDK12 | IC50 (ADP-Glo) | 99 ± 10.5 nM | [5] |
| CDK12 | Kd (DiscoverX) | 98 nM | [5] |
| CDK13 | Kd | 4.9 nM | [3] |
| CDK12/CycK-DDB1 Ternary Complex | Kd (MST) | 54.3 ± 5.4 nM | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| MDA-MB-231 | Cell Proliferation | EC50 | 15.5 nM | [6] |
| MDA-MB-468 | Cell Proliferation | EC50 | 22.1 nM | [6] |
| Hs 578T | Cell Proliferation | EC50 | 19.9 nM | [6] |
| MDA-MB-436 | Cell Proliferation | EC50 | 24.9 nM | [6] |
| A375 | Cell Proliferation | IC50 | 80.7 - 160.5 nM | [7] |
| MDA-MB-231 | RNAPII Ser2 Phosphorylation | EC50 | 105.5 nM | [6] |
| A549 (HiBiT-Cyclin K) | Cyclin K Degradation | DC50 | ~90 nM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key molecular interactions and experimental procedures discussed in this guide.
Caption: this compound Mechanism of Action: Kinase Inhibition and Molecular Glue-Induced Degradation.
Caption: Experimental Workflow for Co-Immunoprecipitation to Detect Ternary Complex Formation.
Detailed Experimental Protocols
In Vitro Kinase Assay (Radioactive)
This protocol is adapted from studies determining the IC50 of this compound against CDK12/CycK.[8]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.
-
In each well of a 96-well plate, add 0.2 µM of recombinant CDK12/CycK enzyme.
-
Add this compound at varying concentrations (e.g., from 0.1 nM to 1 mM).
-
Add 0.2 mM ATP, including [γ-32P]ATP.
-
-
Initiation and Incubation:
-
Termination and Detection:
-
Terminate the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose plate.
-
Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTS/MTT)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, A375) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours.
-
-
MTS/MTT Reagent Addition:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Absorbance Measurement:
-
For MTS assays, measure the absorbance at 490 nm.
-
For MTT assays, first add 100 µL of solubilization solution, incubate for 1-2 hours, and then measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the EC50 or IC50 value by plotting the results and fitting to a dose-response curve.
-
Co-Immunoprecipitation and Western Blotting
This protocol details the procedure to demonstrate the this compound-induced interaction between CDK12 and DDB1.
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HEK293T or MDA-MB-231) to 70-80% confluency.
-
Treat the cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against CDK12 or a relevant tag (e.g., anti-FLAG if using tagged proteins) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Wash the beads three to five times with lysis buffer.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against DDB1, Cyclin K, and CDK12 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Ubiquitination Assay
This protocol is designed to demonstrate the this compound-dependent ubiquitination of Cyclin K.
-
Reaction Setup:
-
In a microfuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D1)
-
Recombinant CUL4-RBX1-DDB1 E3 ligase complex
-
Recombinant CDK12/Cyclin K complex
-
Ubiquitin
-
This compound or DMSO control
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and western blotting using an anti-Cyclin K antibody to detect the appearance of higher molecular weight polyubiquitinated Cyclin K species.
-
X-Ray Crystallography
The following provides an overview of the crystallization conditions for the this compound ternary complex.[3][8]
-
Protein Expression and Purification:
-
Express human CDK12 and Cyclin K in Sf9 insect cells using a baculovirus expression system.
-
Purify the CDK12/CycK complex using affinity and size-exclusion chromatography.
-
Express and purify DDB1 separately.
-
-
Complex Formation and Crystallization:
-
Incubate the purified CDK12/CycK complex with a molar excess of this compound.
-
For the ternary complex, mix the this compound-bound CDK12/CycK with purified DDB1.
-
Set up crystallization trials using the hanging drop vapor diffusion method at 15-20°C.
-
Crystals of the this compound-CDK12/CycK complex have been grown in conditions containing Mops buffer and polyethylene (B3416737) glycol.[8]
-
The ternary complex (DDB1/SR-4835/CDK12/CycK) has been crystallized and its structure solved to a resolution of 3.9 Å (PDB: 9FMR).[3]
-
In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound.[1]
-
PDX Model Establishment:
-
Implant tumor fragments from a triple-negative breast cancer patient subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Allow the tumors to grow to a palpable size.
-
-
Treatment Regimen:
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (e.g., 20 mg/kg, oral gavage, daily)[6]
-
DNA-damaging agent (e.g., cisplatin) or PARP inhibitor
-
Combination of this compound and the other agent
-
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic studies, such as western blotting for DDR proteins or immunohistochemistry.
-
Conclusion
This compound represents a promising therapeutic agent with a unique dual mechanism of action that combines the targeted inhibition of CDK12/13 with the induced degradation of Cyclin K. This technical guide provides a foundational understanding of its molecular and cellular effects, supported by detailed experimental protocols to facilitate further research and development. The ability of this compound to induce a "BRCAness" phenotype opens up new avenues for combination therapies in cancers that are otherwise difficult to treat.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocompatible strategies for peptide macrocyclisation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A molecular glue that promotes cyclin K degradation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 6. Preparing Supplementary Information [rsc.org]
- 7. Rapid selection and proliferation of CD133+ cells from cancer cell lines: chemotherapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-4835: A Deep Dive into its CDK12/13 Selectivity Profile
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] This technical guide provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Biochemical Selectivity and Potency
This compound demonstrates remarkable selectivity for CDK12 and CDK13 over a broad panel of other kinases. In a screening against over 450 kinases, this compound showed minimal off-target activity.[3][4] Its potent inhibitory activity against CDK12 and CDK13 is highlighted by low nanomolar IC50 and Kd values.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Potency (nM) |
| CDK12 | IC50 (ADP-Glo) | 99.0 ± 10.5[4] |
| Kd (Binding Affinity) | 98[1][4] | |
| CDK13 | IC50 | 4.9[1] |
| GSK3B | Kd | 810[4] |
| GSK3A | Kd | 1200[4] |
| CDK6 | Kd | 5100[4] |
Mechanism of Action: An ATP-Competitive Inhibitor and Molecular Glue
This compound functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK12 and CDK13.[2][3][5] Structural studies have revealed that it interacts with key residues in the kinase hinge region, including Tyr-815, Met-816, and Asp-819 of CDK12.[3]
A unique aspect of this compound's mechanism is its function as a "molecular glue."[6][7] It facilitates the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[6] This degradation of Cyclin K is a key contributor to the cellular effects of this compound.
Caption: this compound molecular glue mechanism.
Cellular Effects
In cellular contexts, this compound's inhibition of CDK12/13 leads to several key downstream effects. It suppresses the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (Ser2), with an EC50 of 100 nM in In-Cell Western assays.[3] This disruption of transcriptional regulation leads to decreased expression of core DNA Damage Response (DDR) proteins, such as ATM and RAD51.[1][2] Consequently, this compound synergizes with DNA-damaging agents and PARP inhibitors to induce cell death in cancer cells, particularly in triple-negative breast cancer (TNBC).[1][6]
Experimental Protocols
Radioactive Kinase Assay (for IC50 Determination)
This protocol is adapted from in vitro kinase assays used to characterize this compound.[5]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant CDK12/CycK or CDK13/CycK kinase (e.g., 0.2 µM), a suitable substrate (e.g., 100 µM pS7-CTD or 50 µM His-c-Myc), and [γ-³²P]ATP (e.g., 0.2 mM) in kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.1 nM to 1 mM) to the reaction mixtures. Include a DMSO control.
-
Initiation and Incubation: Initiate the kinase reaction by adding the substrate. Incubate the reactions for a defined period (e.g., 20-60 minutes) at 30°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixtures onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
SR-4835 Induced Cyclin K Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13. Beyond its kinase inhibition activity, this compound functions as a molecular glue, inducing the targeted degradation of Cyclin K, the regulatory partner of CDK12. This targeted protein degradation is mediated by the recruitment of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex to the CDK12-Cyclin K complex. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on Cyclin K degradation, and presents key quantitative data and experimental methodologies for its study.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and transcription.[1][2] CDK12, in complex with Cyclin K, plays a vital role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcription elongation and co-transcriptional processing.[3][4][5] Dysregulation of CDK12 activity has been implicated in various cancers, making it an attractive therapeutic target.[3][6][7]
This compound is a small molecule inhibitor that not only inhibits the kinase activity of CDK12 and CDK13 but also uniquely promotes the proteasomal degradation of Cyclin K.[4][6] This dual mechanism of action makes this compound a valuable tool for studying CDK12 biology and a promising candidate for cancer therapy, particularly in triple-negative breast cancer.[1][8][9][10][11] This document serves as a technical resource for researchers interested in the molecular mechanisms of this compound.
Mechanism of Action: A Molecular Glue for Cyclin K Degradation
This compound acts as a "molecular glue" to facilitate the interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[4][5][6][12][13][14][15] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[4][6][16] The benzimidazole (B57391) side-chain of this compound has been identified as a critical component for this molecular glue activity.[4][5][6]
The proposed signaling pathway is as follows:
Quantitative Data
The following tables summarize the key quantitative data associated with this compound's activity.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 99 nM | CDK12 | Cell-free kinase assay | [8][17] |
| Kd | 98 nM | CDK12 | Cell-free binding assay | [8][17] |
| IC₅₀ | 4.9 nM | CDK13 | Cell-free kinase assay | [8] |
| Kd | 4.9 nM | CDK13 | Cell-free binding assay | [17] |
| EC₅₀ | 100 nM | Ser2 Phosphorylation | In-Cell Western | [1][9] |
| DC₅₀ | ~90 nM | Cyclin K Degradation | HiBiT assay | [16] |
| Cell Line | Condition | Cyclin K Half-life | Reference |
| A375 | DMSO (Control) | > 120 min | [2] |
| A375 | This compound (1 µM) | 47.8 min | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
In Vitro Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of CDK12/Cyclin K.
Methodology:
-
Recombinant CDK12/Cyclin K is incubated with varying concentrations of this compound.[3]
-
The kinase reaction is initiated by the addition of a suitable substrate (e.g., a peptide corresponding to the C-terminal domain of RNA Polymerase II) and [γ-³²P]ATP.[3]
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The incorporation of ³²P into the substrate is quantified to determine the level of kinase inhibition.[3]
Immunoblotting for Cyclin K Degradation
This method is used to visualize the reduction in Cyclin K protein levels upon this compound treatment.
Methodology:
-
Culture cells (e.g., A375 melanoma cells) to the desired confluency.
-
Treat cells with this compound at various concentrations and for different durations. A vehicle control (DMSO) should be included.
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cyclin K.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a suitable detection reagent.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Cycloheximide (B1669411) (CHX) Chase Assay
This assay is performed to determine the effect of this compound on the stability of the Cyclin K protein.
Methodology:
-
Cells are treated with cycloheximide (CHX), a protein synthesis inhibitor, to block de novo protein production.[2][6]
-
Concurrently, cells are treated with either this compound or a vehicle control.[2][6]
-
Cell lysates are collected at various time points after treatment.[2][6]
-
Cyclin K protein levels at each time point are analyzed by immunoblotting.
-
The rate of Cyclin K degradation is determined by quantifying the band intensities, and the protein half-life is calculated.[2]
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the this compound-induced interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ligase.
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody targeting one of the proteins of interest (e.g., anti-CDK12 or anti-DDB1).
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by immunoblotting to detect the presence of the interacting partners. An increase in the co-immunoprecipitated protein in the this compound treated sample indicates an induced interaction.[4][6]
Structure-Activity Relationship
The crystal structure of the ternary complex of DDB1, this compound, and the CDK12/CycK complex has been solved, providing a structural basis for the molecular glue mechanism.[3][12][13][16][18] this compound binds in the ATP-binding pocket of CDK12 and its 5,6-dichloro benzimidazole moiety forms direct contacts with DDB1, bridging the interaction between the kinase and the E3 ligase component.[12][16] This structural understanding is crucial for the rational design of new and more potent molecular glues targeting Cyclin K for degradation.[7][12][13]
Conclusion
This compound represents a novel class of CDK12/13 inhibitors that function as molecular glues to induce the degradation of Cyclin K. This dual mechanism of kinase inhibition and targeted protein degradation provides a powerful tool for cancer therapy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology to further explore the therapeutic potential of this compound and to design next-generation molecular glue degraders.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A molecular glue that promotes cyclin K degradation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 13. Discovery and design of molecular glue enhancers of CDK12-DDB1 interactions for targeted degradation of cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma | bioRxiv [biorxiv.org]
- 16. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. rcsb.org [rcsb.org]
The Impact of SR-4835 on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-4835 is a potent and highly selective, orally bioavailable, dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4] These kinases are critical regulators of gene transcription, primarily through their role in phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[5][6] Inhibition of CDK12/13 by this compound leads to a significant reduction in RNAPII CTD phosphorylation, particularly at the Serine 2 position, which disrupts transcription elongation and downregulates the expression of key DNA Damage Response (DDR) genes.[2][7] This mechanism underlies the compound's potent anti-cancer activity, especially its synergy with PARP inhibitors and DNA-damaging agents in triple-negative breast cancer (TNBC) and other malignancies.[3][4][8][9] Furthermore, recent studies have uncovered a novel mechanism of action, revealing that this compound also functions as a "molecular glue," inducing the proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[9][10][11] This guide provides an in-depth analysis of the core mechanism of this compound, focusing on its direct effects on RNAPII phosphorylation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: Inhibition of RNAPII CTD Phosphorylation
The transcriptional cycle is tightly regulated by the dynamic phosphorylation of the RNAPII CTD, a repeating heptapeptide (B1575542) sequence of Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[5][7][12] Different phosphorylation patterns, often called the "CTD code," recruit specific factors that control transcription initiation, elongation, and termination.[13][14]
-
Initiation: Transcription factor TFIIH, which contains CDK7, phosphorylates Serine 5 (Ser5) residues, facilitating promoter clearance.[6][13]
-
Elongation: After promoter escape, Positive Transcription Elongation Factor b (P-TEFb), containing CDK9, further phosphorylates the CTD. Subsequently, the CDK12/Cyclin K complex is recruited to elongating RNAPII, where it extensively phosphorylates Serine 2 (Ser2) residues.[1][6][7] This Ser2 phosphorylation is a hallmark of productive transcription elongation and is crucial for the processivity of RNAPII, especially through long genes.[7][12]
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK12 and CDK13, directly blocking their kinase activity.[1][2][4] The primary consequence of this action is a dramatic, genome-wide reduction in the phosphorylation of RNAPII CTD at Ser2.[2][7] This inhibition of Ser2 phosphorylation impairs transcription elongation, leading to premature termination and the downregulation of genes involved in the DDR pathway, such as BRCA1, ATM, and ATR, which are characteristically long.[5][15]
In a distinct but complementary mechanism, this compound has been shown to act as a molecular glue. It promotes the formation of a ternary complex between CDK12 and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[9][10][16] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, further incapacitating the CDK12 kinase complex.[9][10]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | CDK12 | 99 nM | Cell-free kinase assay | [3][4] |
| K_d_ | CDK12 | 98 nM | Binding assay | [3][4] |
| IC₅₀ | CDK13 | 4.9 nM | Cell-free kinase assay | [3] |
| K_d_ | CDK13 | 4.9 nM | Binding assay | [4] |
Table 1: In Vitro Inhibitory and Binding Activity of this compound.
| Parameter | Effect | Value | Assay Type | Reference |
| EC₅₀ | Inhibition of RNAPII Ser2 Phosphorylation | 100 nM | In-Cell Western Assay | [2][8] |
Table 2: Cellular Activity of this compound.
Signaling Pathways and Experimental Workflows
Visualizations (Graphviz DOT Language)
Caption: The RNA Polymerase II CTD phosphorylation cycle.
Caption: Direct kinase inhibition mechanism of this compound.
Caption: this compound acts as a molecular glue to induce Cyclin K degradation.
Experimental Protocols
In-Cell Western Assay for RNAPII Phosphorylation
This protocol is designed to quantify the effect of this compound on RNAPII Ser2 phosphorylation levels within cells.
1. Cell Plating:
-
Plate cells (e.g., MDA-MB-231 TNBC cells) in 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified period (e.g., 4-6 hours) to allow for target engagement and downstream effects.
3. Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with 1X PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells three times with 1X PBS containing 0.1% Triton X-100 to permeabilize the cells.
4. Blocking and Antibody Incubation:
-
Block non-specific binding by adding a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Prepare primary antibody solutions in the blocking buffer. Use a rabbit anti-RNAPII CTD repeat YSPTSPS (phospho S2) antibody and a mouse anti-GAPDH or other normalization antibody.
-
Incubate the cells with the primary antibody cocktail overnight at 4°C.
5. Secondary Antibody Incubation and Imaging:
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Add fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBS-T.
6. Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the phospho-Ser2 signal (800 nm channel) and the normalization control (700 nm channel).
-
Normalize the phospho-Ser2 signal to the loading control signal.
-
Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the EC₅₀ value.
In Vitro CDK12/CycK Kinase Assay
This protocol outlines a method to determine the IC₅₀ of this compound against recombinant CDK12.
1. Reagents and Materials:
-
Recombinant human CDK12/Cyclin K complex.
-
Kinase substrate: A synthetic peptide derived from the RNAPII CTD.
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
This compound stock solution in DMSO.
-
96-well filter plates and stop solution (e.g., phosphoric acid).
2. Assay Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In each well of a 96-well plate, combine the kinase buffer, a fixed concentration of the CDK12/CycK enzyme, and the serially diluted this compound or DMSO vehicle.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the CTD peptide substrate and [γ-³²P]ATP. The final ATP concentration should be close to its Michaelis-Menten constant (K_m_) for accurate IC₅₀ determination.[1]
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.
3. Signal Detection:
-
Spot the reaction mixture onto a filter paper or capture it on a filter plate that binds the peptide substrate.
-
Wash the filters extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
4. Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion
This compound exerts a potent and multi-faceted inhibitory effect on the CDK12/13-RNAPII axis. Its primary mechanism involves the direct, ATP-competitive inhibition of CDK12/13 kinase activity, leading to a profound and selective reduction in RNAPII CTD Ser2 phosphorylation. This event disrupts transcription elongation, particularly of long genes integral to the DNA damage response, creating a synthetic lethal vulnerability that can be exploited in combination with PARP inhibitors or chemotherapy. The discovery of its additional function as a molecular glue that promotes Cyclin K degradation further solidifies its profile as a robust and specific modulator of this critical transcriptional pathway. The data and protocols presented herein provide a comprehensive framework for understanding and investigating the impact of this compound on RNAPII phosphorylation for researchers in oncology and drug development.
References
- 1. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes | EMBO Reports [link.springer.com]
- 13. Electrophoretic Mobility Shift Assay of in vitro Phosphorylated RNA Polymerase II Carboxyl-terminal Domain Substrates [bio-protocol.org]
- 14. Direct Analysis of Phosphorylation Sites on the Rpb1 C-Terminal Domain of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | CCNK:CDK12 binds RNA Pol II at DNA repair genes [reactome.org]
- 16. biorxiv.org [biorxiv.org]
SR-4835: A Molecular Glue Inhibitor Targeting the DNA Damage Response Pathway
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] Beyond its kinase inhibition, this compound uniquely functions as a molecular glue, promoting the proteasomal degradation of cyclin K.[4][5][6] This dual mechanism of action leads to the downregulation of key DNA Damage Response (DDR) genes, creating a "BRCAness" phenotype in cancer cells and sensitizing them to DNA-damaging agents and PARP inhibitors.[4][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
ATP-Competitive Inhibition of CDK12/13: As a potent dual inhibitor, this compound binds to the ATP-binding pocket of CDK12 and CDK13, preventing the phosphorylation of their substrates.[8][9] A key substrate of the CDK12-cyclin K complex is the C-terminal domain (CTD) of RNA polymerase II (Pol II).[8][9][10] Inhibition of Pol II phosphorylation at Serine 2 (Ser2) by this compound disrupts transcription elongation and leads to the premature cleavage and polyadenylation of transcripts, particularly for long genes that are enriched for DDR pathway components.[7][9][10] This results in the downregulation of critical DDR proteins such as BRCA1, ATM, and RAD51.[5][10]
-
Molecular Glue-Mediated Degradation of Cyclin K: Uniquely, this compound acts as a molecular glue to induce the formation of a ternary complex between CDK12, its binding partner cyclin K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5] The degradation of cyclin K further inactivates CDK12, amplifying the effect of direct kinase inhibition and contributing to the suppression of DDR gene expression.[4] The benzimidazole (B57391) side-chain of this compound has been identified as crucial for this molecular glue activity.[5][6]
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and cell-based assays.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration
| Target | Assay Type | Value | Reference |
| CDK12 | IC50 | 99 nM | [1][2][3] |
| CDK12 | Kd | 98 nM | [1][2] |
| CDK13 | Kd | 4.9 nM | [1][2] |
| CDK12/CycK | Kd (for ternary complex with DDB1) | 54.3 ± 5.4 nM | [4] |
Table 2: Cell-Based Efficacy
| Cell Line | Assay | Endpoint | Value | Reference |
| A549 (HiBiT-CycK) | HiBiT Assay | DC50 (Cyclin K degradation) | ~90 nM | [4] |
| MDA-MB-231 | In-Cell Western | EC50 (Ser2 phosphorylation block) | 100 nM | [9][11] |
| A375 | Proliferation Assay | IC50 | 117.5 nM | [10] |
| Colo829 | Proliferation Assay | IC50 | 104.5 nM | [10] |
| WM164 | Proliferation Assay | IC50 | 109.6 nM | [10] |
| WM983A | Proliferation Assay | IC50 | 80.7 nM | [10] |
| WM983B | Proliferation Assay | IC50 | 160.5 nM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Cell Proliferation (Clonogenic) Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding: Plate 500 cells per well in 6-well dishes in triplicate and allow them to adhere overnight.
-
Compound Treatment: Add this compound at various concentrations to the medium and incubate for 72 hours.
-
Colony Growth: Replace the drug-containing medium with fresh medium and allow cells to grow for 7 to 10 days, changing the medium every 2 to 3 days.
-
Staining and Quantification: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet. After washing and drying, the colonies can be counted.
Immunoblotting for Protein Expression and Phosphorylation
This technique is used to detect and quantify specific proteins, such as cyclin K, and phosphorylation events, like on RNA Pol II.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. For degradation studies, pre-treatment with a proteasome inhibitor like MG132 can be included.[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., cyclin K, p-Ser2 RNAPII, total RNAPII, DDR proteins, and a loading control like tubulin or GAPDH). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
CRISPR/Cas9 Loss-of-Function Screen
This genetic screen can identify genes that are essential for the cytotoxic effects of this compound.
-
Library Transduction: Infect a cell line (e.g., A375 melanoma cells) with a genome-wide lentiviral gRNA library.[5]
-
Drug Selection: Treat the infected cell population with either vehicle (DMSO) or a cytotoxic concentration of this compound.[5]
-
Genomic DNA Extraction and Sequencing: After a period of selection, harvest the surviving cells, extract genomic DNA, and amplify the gRNA sequences using PCR. Use next-generation sequencing to determine the abundance of each gRNA in the treated versus the control populations.[5]
-
Data Analysis: Analyze the sequencing data to identify gRNAs that are depleted (synthetic lethal genes) or enriched (rescue genes) in the this compound-treated population.[5]
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. biorxiv.org [biorxiv.org]
- 11. aacrjournals.org [aacrjournals.org]
The Molecular Glue SR-4835: A Technical Guide to its Application in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of SR-4835, a selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in the context of melanoma research. This compound has emerged as a significant tool for investigating the vulnerabilities of melanoma cells, particularly those with BRAF mutations. This document provides a comprehensive overview of its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its use in the laboratory.
Core Mechanism of Action: A Molecular Glue for Cyclin K Degradation
This compound functions as a molecular glue, a novel mechanism of action that distinguishes it from other CDK12 inhibitors.[1][2][3][4] Instead of solely blocking the kinase activity of CDK12, this compound facilitates the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical regulatory partner of CDK12.[1][2][3][5] The degradation of cyclin K effectively inactivates the CDK12-cyclin K complex, leading to downstream effects that are cytotoxic to melanoma cells.[1][4] The cytotoxicity of this compound is dependent on a functional CUL4-RBX1-DDB1 ubiquitin ligase complex.[1][2][3]
The benzimidazole (B57391) side-chain of this compound is crucial for its molecular glue activity.[1][2] This was determined through docking studies and structure-activity relationship analyses.[1][2]
Signaling Pathway of this compound-induced Cyclin K Degradation
Quantitative Data on this compound in Melanoma Models
The following tables summarize key quantitative data from preclinical studies of this compound in BRAF-mutated melanoma cell lines.
| Cell Line | IC50 (nM) for Cell Proliferation Inhibition (96h treatment) |
| A375 | 117.5[6] |
| Colo829 | 104.5[6] |
| WM164 | 109.6[6] |
| WM983A | 80.7[6][7] |
| WM983B | 160.5[6][7] |
| Table 1: this compound IC50 values for proliferation inhibition in various BRAF-mutated melanoma cell lines. |
| Parameter | Value | Cell Line |
| Cyclin K half-life (DMSO control) | > 120 min | A375 |
| Cyclin K half-life (+ 1 µM this compound) | 47.8 min | A375 |
| IC50 for A375 proliferation (this compound alone) | 58 nM | A375 |
| IC50 for A375 proliferation (this compound + 0.5 µM MLN4924) | 216 nM | A375 |
| Table 2: Effect of this compound on Cyclin K stability and cell proliferation in A375 melanoma cells. |
Impact on DNA Damage Response (DDR) Genes
Inhibition of the CDK12-cyclin K complex by this compound leads to a reduction in the expression of genes involved in the DNA Damage Response (DDR). This suggests a potential for synthetic lethality when combined with DNA-damaging agents or PARP inhibitors.[8]
| Gene | Treatment |
| BRCA1 | Decreased expression with 30 nM and 100 nM this compound (6h)[5][7] |
| RAD51 | Decreased expression with 30 nM and 100 nM this compound (6h)[5][7] |
| ATM | Decreased expression with 30 nM and 100 nM this compound (6h)[5][7] |
| XRCC2 | Decreased expression with 30 nM and 100 nM this compound (6h)[7] |
| FANCI | Decreased expression with 30 nM and 100 nM this compound (6h)[7] |
| FANCD2 | Decreased expression with 30 nM and 100 nM this compound (6h)[7] |
| Table 3: Effect of this compound on the expression of DNA Damage Response (DDR) genes in A375 cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in melanoma research.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of melanoma cell lines.
Materials:
-
BRAF-mutated melanoma cell lines (e.g., A375, Colo829, WM164, WM983A, WM983B)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Immunoblotting for Cyclin K Degradation
Objective: To assess the effect of this compound on the protein levels of cyclin K.
Materials:
-
Melanoma cell lines
-
This compound
-
THZ531 (as a control CDK12 inhibitor)
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin K, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate melanoma cells and treat them with the desired concentrations of this compound or THZ531 for the specified duration (e.g., 2 hours). For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
Quantitative Real-Time PCR (qPCR) for DDR Gene Expression
Objective: To quantify the changes in mRNA expression of DDR genes in response to this compound treatment.
Materials:
-
Melanoma cells
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for DDR genes (e.g., BRCA1, RAD51, ATM) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Treat melanoma cells with this compound (e.g., 30 nM and 100 nM) for 6 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions with the qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Experimental and Logical Workflows
CRISPR/Cas9 Loss-of-Function Screen Workflow
This workflow identifies genes that, when knocked out, confer resistance to this compound, thereby revealing the cellular machinery required for its cytotoxic activity.
Logical Relationship for this compound's Molecular Glue Activity
This diagram illustrates the logical dependencies that confirm this compound's function as a molecular glue.
References
- 1. researchgate.net [researchgate.net]
- 2. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A molecular glue that promotes cyclin K degradation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 5. biorxiv.org [biorxiv.org]
- 6. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
SR-4835: A Novel Therapeutic Approach Targeting Transcriptional Dependencies in Colorectal Cancer
An In-depth Technical Guide on the Role of SR-4835 in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, with a pressing need for novel therapeutic strategies, particularly for metastatic and chemoresistant disease. Emerging evidence has identified Cyclin-Dependent Kinase 12 (CDK12) as a critical regulator of oncogenic processes in CRC, including transcription, DNA repair, and the maintenance of cancer stem cells. This compound, a potent and selective dual inhibitor of CDK12 and its close homolog CDK13, has shown considerable promise in preclinical models of CRC. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on key signaling pathways, and a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to this compound
This compound is a small molecule, ATP-competitive, reversible inhibitor of CDK12 and CDK13.[1][2] These kinases are crucial components of the transcriptional machinery, primarily involved in regulating the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3][4] In colorectal cancer, CDK12 is frequently overexpressed and plays a pivotal role in driving tumor initiation, outgrowth, and metastasis.[3][5] It achieves this by orchestrating the expression of super-enhancer (SE)-associated oncogenes and genes involved in the DNA Damage Response (DDR) pathway.[3][6] this compound's unique mechanism, which includes inducing the degradation of CDK12's binding partner, Cyclin K, positions it as a promising therapeutic agent for a defined subset of CRC patients.[7][8]
Core Mechanism of Action: A Molecular Glue Degrader
Unlike a simple kinase inhibitor, this compound functions as a "molecular glue."[1][7][8] Its primary mechanism involves inducing the proteasomal degradation of Cyclin K (CCNK), the essential regulatory partner for both CDK12 and CDK13.
-
Ternary Complex Formation : this compound binds to the ATP-binding pocket of CDK12, inducing a conformational change that promotes an interaction between the CDK12/Cyclin K complex and DDB1, an adaptor protein for the CUL4-RBX1 E3 ubiquitin ligase complex.[7][8]
-
Ubiquitination and Degradation : This drug-induced ternary complex (CDK12/Cyclin K—this compound—DDB1) leads to the ubiquitination of Cyclin K.[7][8]
-
Proteasomal Targeting : Ubiquitinated Cyclin K is subsequently targeted for degradation by the proteasome. The loss of Cyclin K leads to the concomitant degradation of its partner, CDK12, thereby ablating the kinase's function.[7][9]
This molecular glue activity is a key differentiator from other CDK12 inhibitors like THZ531, which do not induce Cyclin K degradation, and it correlates with this compound's enhanced ability to inhibit cell growth.[8][10]
Affected Signaling Pathways in Colorectal Cancer
The degradation of the CDK12/Cyclin K complex by this compound has profound and pleiotropic effects on oncogenic signaling pathways in CRC.
-
Inhibition of Super-Enhancer (SE) Driven Transcription : CDK12 is a critical component for the transcription of genes regulated by super-enhancers, which are clusters of enhancers that drive high-level expression of genes defining cell identity and oncogenic states.[3] In CRC, this compound treatment leads to the downregulation of key SE-associated oncogenes, including BCL2L1 (encoding the anti-apoptotic protein Bcl-XL) and CCDC137, thereby inhibiting cell survival, proliferation, and stemness.[3]
-
Disruption of the DNA Damage Response (DDR) : CDK12 is essential for the transcription of core DDR genes, such as BRCA1, ATM, FANCI, and RAD51.[11][12] By inhibiting CDK12, this compound impairs the cell's ability to repair DNA damage, leading to genomic instability and apoptosis.[3][12] This creates a synthetic lethal vulnerability that can be exploited by co-administering PARP inhibitors or DNA-damaging chemotherapies like oxaliplatin (B1677828) and irinotecan.[7][8]
-
Modulation of the Wnt/β-catenin Pathway : The Wnt/β-catenin signaling pathway is aberrantly activated in the vast majority of colorectal cancers. Studies have shown that CDK12-mediated activation of this pathway is implicated in maintaining the malignant phenotype and stemness of CRC cells.[5][13] Inhibition of CDK12 with this compound is therefore proposed to counteract the self-renewal of CRC cancer stem cells (CSCs) by suppressing this critical pathway.[5][13]
Quantitative Data on Preclinical Efficacy
In Vitro Activity
This compound demonstrates potent anti-proliferative effects across various CRC cell lines. The sensitivity appears to be more pronounced in models representing the consensus molecular subtype 4 (CMS4), which is characterized by mesenchymal features and a poor prognosis.[7]
| Cell Line | Type | IC₅₀ (nM) | Reference |
| HCT116 | Colorectal Carcinoma | ~15-68 | [3] |
| SW620 | Colorectal Adenocarcinoma | ~15-68 | [3] |
| HCT8 | Colorectal Adenocarcinoma | ~15-68 | [3] |
| COLO205 | Colorectal Adenocarcinoma | ~15-68 | [3] |
Table 1: In Vitro Proliferative Inhibition by this compound in CRC Cell Lines. IC₅₀ values were determined by CCK8 assay after 68 hours of treatment.
In Vivo Efficacy
Preclinical studies using mouse models have validated the anti-tumor activity of this compound in vivo.
| Model Type | Cell Line / Source | Dosage & Administration | Key Outcomes | Reference |
| Subcutaneous Xenograft | HCT116 | 20 mg/kg, oral, 5 days/week | Significantly reduced tumor volume and weight. | [3][6] |
| Patient-Derived Xenograft (PDX) | TSC03 (NCT02-sensitive) | 20 mg/kg, oral, 5 days/week | Halted tumor growth. | [7] |
| Patient-Derived Xenograft (PDX) | TSC60 (NCT02-resistant) | 20 mg/kg, oral, 5 days/week | Tumors continued to grow (resistance observed). | [7] |
| Orthotopic Liver Metastasis Model | HCT116 | 20 mg/kg, oral, 5 days/week for ~2 months | Suppressed metastatic nodules on the liver surface. | [3] |
Table 2: Summary of this compound In Vivo Efficacy in CRC Models.
Detailed Experimental Protocols
Cell Viability / Proliferation Assay (CCK8)
-
Cell Seeding : Plate CRC cells (e.g., HCT116, SW620) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment : Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation : Incubate the plates for the desired time period (e.g., 68-72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Final Incubation : Incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis : Treat cells with this compound for the specified duration (e.g., 6, 24, or 48 hours).[3] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA protein assay.
-
SDS-PAGE : Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-RNA Pol II Ser2, anti-CDK12, anti-Cyclin K, anti-cleaved Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Patient-Derived Xenograft (PDX) Study
-
Animal Model : Use immunodeficient mice (e.g., NSG mice).[7]
-
Tumor Implantation : Subcutaneously inject tumor spheroids or fragments from patient-derived CRC cultures (e.g., TSC03, TSC60).[7]
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization : Randomize mice into vehicle and treatment groups.
-
Drug Formulation & Administration : Prepare this compound at 20 mg/kg in a vehicle solution (e.g., 10% DMSO / 90% of 30% Hydroxypropyl-β-Cyclodextrin in water).[7] Administer the drug orally, 5 days per week.
-
Monitoring : Monitor tumor volume using caliper measurements (Volume = 0.5 × length × width²) and animal body weight twice weekly.
-
Endpoint : Continue treatment until a predetermined endpoint (e.g., tumor volume limit, study duration). Euthanize mice, excise tumors, and record final tumor weights.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy with a distinct mechanism of action against colorectal cancer. By functioning as a molecular glue to induce the degradation of the CDK12/Cyclin K complex, it effectively disrupts transcriptional programs essential for CRC proliferation, survival, metastasis, and DNA repair.[3][7] Preclinical data strongly support its efficacy, particularly in CRC subtypes with high transcriptional dependencies, such as the aggressive CMS4 subtype.[7]
The future development of this compound will likely focus on:
-
Biomarker Identification : Identifying robust biomarkers (e.g., TP53 mutation status, CMS4 signature, CDK12 expression levels) to select patients most likely to respond to therapy.[7]
-
Combination Therapies : Clinical evaluation of this compound in combination with PARP inhibitors and standard-of-care chemotherapies (e.g., FOLFIRI/FOLFOX) to leverage the synthetic lethality induced by DDR pathway inhibition.[7]
-
Clinical Trials : The promising preclinical results warrant the initiation of clinical trials to assess the safety and efficacy of this compound in patients with advanced colorectal cancer.[5][13]
References
- 1. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK12 orchestrates super‐enhancer‐associated CCDC137 transcription to direct hepatic metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CDK12 obviates the malignant phenotypes of colorectal cancer through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Structural Basis of SR-4835, a Molecular Glue Stabilizing the CDK12/Cyclin K Complex for Targeted Protein Degradation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of the CDK12/cyclin K complex with the selective inhibitor SR-4835. It details the molecular interactions underpinning its mechanism of action as a molecular glue, presents key quantitative data, and outlines the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development with an interest in targeted protein degradation and kinase inhibitor design.
Introduction
Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit cyclin K, plays a pivotal role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II.[1][2] This kinase complex is crucial for the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[1] Consequently, inhibition of CDK12 has emerged as a promising therapeutic strategy for various cancers, particularly in sensitizing tumors to PARP inhibitors and DNA-damaging agents.[3][4]
This compound is a potent and selective dual inhibitor of CDK12 and CDK13.[5][6] Beyond its ATP-competitive inhibitory activity, this compound functions as a "molecular glue," inducing the formation of a ternary complex between CDK12/cyclin K and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[3][7][8] This proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, thereby ablating CDK12 kinase activity.[3][9] This guide focuses on the structural and mechanistic insights gained from the crystal structures of this compound in complex with CDK12/cyclin K.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its interaction with the CDK12/cyclin K complex, as well as the crystallographic data for the solved structures.
Table 1: In Vitro Activity and Binding Affinity of this compound
| Target | Assay Type | Value | Reference |
| CDK12 | IC50 | 99 nM | [5] |
| CDK12 | Kd | 98 nM | [5][6] |
| CDK13 | IC50 | 4.9 nM | [5] |
| CDK13 | Kd | 4.9 nM | [6] |
| CDK10 | Potency | 10-fold lower than CDK12/13 | [7] |
| In-Cell Western (Ser2 Phosphorylation) | EC50 | 100 nM | [10] |
Table 2: Crystallographic Data for this compound-CDK12/Cyclin K Complex Structures
| PDB ID | Complex | Resolution (Å) | R-Value Work | R-Value Free | Reference |
| 8P81 | CDK12/Cyclin K/SR-4835 | 2.68 | 0.207 | 0.255 | [11][12] |
| 9FMR | DDB1/CDK12/Cyclin K/SR-4835 | 3.90 | 0.208 | 0.250 | [7][13] |
| 8BU5 | DDB1/CDK12/Cyclin K/SR-4835 | 3.13 | 0.199 | 0.220 |
Signaling Pathway and Mechanism of Action
The CDK12/cyclin K complex is a critical regulator of transcription and genomic stability. This compound leverages this biology to induce the degradation of cyclin K.
Caption: CDK12/Cyclin K signaling and this compound's molecular glue mechanism.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protein Expression and Purification of CDK12/Cyclin K
The production of active CDK12/cyclin K complex for structural and biochemical studies is a critical first step.
Workflow:
Caption: Workflow for CDK12/Cyclin K protein expression and purification.
Detailed Protocol:
-
Construct Generation : The gene for human CDK12 (e.g., residues 715-1052) and human Cyclin K (e.g., residues 11-267) are subcloned into a baculoviral transfer vector such as pFastBac, often with an N-terminal His-tag and a protease cleavage site.[8] Some protocols utilize a "2A" peptide-linked multicistronic construct for stoichiometric expression.[2][10]
-
Baculovirus Production : Recombinant bacmid DNA is generated in E. coli and subsequently used to transfect Spodoptera frugiperda (Sf9) insect cells to produce high-titer baculovirus stocks.
-
Protein Expression : Sf9 cells are grown in suspension culture and co-infected with viruses for CDK12 and Cyclin K. For production of phosphorylated, active kinase, co-expression with a CDK-activating kinase (CAK) can be included.[9]
-
Cell Lysis : After a suitable expression period (typically 48-72 hours), cells are harvested by centrifugation and lysed in a buffer containing detergents, protease inhibitors, and DNase.
-
Affinity Chromatography : The cleared lysate is loaded onto a Ni-NTA resin column. The column is washed extensively, and the His-tagged protein complex is eluted with an imidazole (B134444) gradient.
-
Tag Cleavage and Further Purification : The elution fractions containing the complex are pooled, and the His-tag is cleaved by incubation with a specific protease (e.g., HRV 3C). The cleaved complex is then further purified by size-exclusion chromatography to separate it from the cleaved tag, protease, and any remaining impurities.
-
Quality Control : The purity and homogeneity of the final protein complex are assessed by SDS-PAGE, and its identity is confirmed by mass spectrometry.
In Vitro Kinase Assay
These assays are essential for determining the inhibitory activity (e.g., IC50) of compounds like this compound.
Workflow:
Caption: General workflow for an in vitro CDK12 kinase assay.
Detailed Protocol (based on ADP-Glo™ Assay):
-
Reagent Preparation : Thaw and prepare the kinase assay buffer (containing Tris-HCl, MgCl2, BSA), ATP solution, DTT, and the kinase substrate (e.g., a peptide derived from the RNA Pol II CTD).[14]
-
Master Mix Preparation : A master mix containing the assay buffer, ATP, and substrate is prepared and dispensed into the wells of a 96- or 384-well plate.[3][4]
-
Inhibitor Addition : Serial dilutions of this compound (or other test compounds) are prepared and added to the appropriate wells. Control wells receive vehicle (e.g., DMSO).
-
Kinase Addition : The purified CDK12/cyclin K enzyme is diluted to the desired concentration in kinase assay buffer and added to the wells to initiate the reaction. "Blank" wells receive buffer instead of the enzyme.
-
Incubation : The plate is incubated at 30°C for a specified period (e.g., 90 minutes) to allow the kinase reaction to proceed.[4]
-
Reaction Termination and Signal Detection :
-
ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
After a brief incubation, the Kinase Detection Reagent is added. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis : The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. The data are normalized to controls, and IC50 values are calculated using a suitable curve-fitting model.
X-ray Crystallography
Determining the high-resolution structure of the this compound-CDK12/cyclin K complex is crucial for understanding its mechanism of action.
Workflow:
Caption: Workflow for X-ray crystallography of the this compound-CDK12/Cyclin K complex.
Detailed Protocol:
-
Complex Preparation : The purified CDK12/cyclin K complex is concentrated and incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.
-
Crystallization : The complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. The sitting drop or hanging drop vapor diffusion method is commonly employed, where a small drop of the protein-inhibitor complex is mixed with a reservoir solution and allowed to equilibrate.
-
Crystal Optimization : Initial crystal hits are optimized by systematically varying parameters such as precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.
-
Data Collection : Crystals are cryoprotected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron beamline.
-
Structure Determination and Refinement :
-
The collected diffraction data are processed, integrated, and scaled.
-
The structure is solved using molecular replacement, with a previously determined structure of CDK12/cyclin K as a search model.
-
The inhibitor (this compound) is manually fitted into the resulting electron density map.
-
The model undergoes iterative rounds of refinement to improve the fit to the experimental data, and the quality of the final structure is validated using established crystallographic metrics.[11][13]
-
Conclusion
The structural elucidation of this compound in complex with CDK12/cyclin K provides a detailed blueprint for its dual mechanism of action. It not only occupies the ATP-binding pocket, leading to competitive inhibition, but also induces a novel protein-protein interface with DDB1, effectively hijacking the cellular degradation machinery to eliminate cyclin K. This molecular glue mechanism offers a powerful strategy for achieving profound and sustained inhibition of CDK12 activity. The data and protocols presented in this guide serve as a valuable resource for the scientific community, aiding in the rational design of next-generation molecular glues and advancing the field of targeted protein degradation for cancer therapy.
References
- 1. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 2. Expression, Purification, and Identification of Associated Proteins of the Full-length hCDK12/CyclinK Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
- 9. thesgc.org [thesgc.org]
- 10. Expression, purification, and identification of associated proteins of the full-length hCDK12/CyclinK complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Publications | The Monastyrskyi Research Group [monastyrskyi.moffitt.org]
- 13. rcsb.org [rcsb.org]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
Methodological & Application
Application Note: SR-4835 In Vitro Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the kinase hinge region.[1][5] this compound has demonstrated synergy with DNA-damaging agents and PARP inhibitors, leading to cell death in triple-negative breast cancer (TNBC) cells.[2][4][6] Beyond kinase inhibition, this compound also acts as a "molecular glue," promoting the degradation of cyclin K by enhancing its interaction with the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6][7][8] This application note provides a detailed protocol for determining the in vitro potency and selectivity of this compound against target kinases.
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for understanding the compound's potency and selectivity profile.
| Target Kinase | Assay Type | IC50 (nM) | Kd (nM) | Notes |
| CDK12 | ADP-Glo Kinase Assay | 99 ± 10.5 | ||
| CDK12 | Binding Affinity (DiscoverX) | 98 | ||
| CDK13 | Cell-free assay | 4.9 | IC50 value | |
| CDK12/CycK | Radioactive Kinase Assay | 60 | Substrate: pS7-CTD[6] | |
| CDK13/CycK | Radioactive Kinase Assay | 366 | Substrate: pS7-CTD[6] | |
| GSK3A | Binding Affinity | 1200 | Weak affinity | |
| GSK3B | Binding Affinity | 810 | Weak affinity | |
| CDK6 | Binding Affinity | 5100 | Weak affinity |
Data compiled from multiple sources.[2][4][5][9][10]
Experimental Protocols
This section outlines the methodologies for two common in vitro kinase assays to evaluate this compound: a radioactive kinase assay and a luminescence-based kinase assay (ADP-Glo).
Radioactive Kinase Assay (using [γ-³²P]ATP)
This protocol is adapted from methodologies used to assess this compound's inhibitory effect on CDK12/CycK and CDK13/CycK.[5]
Materials:
-
Recombinant human CDK12/CycK or CDK13/CycK
-
This compound (dissolved in DMSO)
-
Substrate (e.g., His-c-Myc or pS7-CTD[6])
-
Kinase reaction buffer (specific composition may vary, but generally contains a buffer like HEPES or Tris-HCl, MgCl₂, DTT, and BSA)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant kinase (e.g., 0.2 µM), and the chosen substrate (e.g., 50 µM His-c-Myc).
-
Serial Dilution of Inhibitor: Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in the kinase reaction buffer to the desired final concentrations (e.g., ranging from 0.1 nM to 1 mM).
-
Initiate Reaction: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mix.
-
Start Phosphorylation: Initiate the kinase reaction by adding a mix of unlabeled ATP (e.g., to a final concentration of 0.2 mM) and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK12 or CDK13
-
This compound (dissolved in DMSO)
-
Substrate (e.g., a generic kinase substrate or a specific peptide)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, ATP, and this compound dilutions in the kinase reaction buffer.
-
Set up Kinase Reaction: In a well of a white plate, add the recombinant kinase.
-
Add Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
First Luminescence Step: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Luminescence Step: Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, highlighting its dual role as a kinase inhibitor and a molecular glue.
Caption: Mechanism of action of this compound.
Experimental Workflow
The diagram below outlines the general workflow for an in vitro kinase assay to determine the IC50 of this compound.
Caption: In vitro kinase assay workflow.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Apoptosis | CDK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. This compound - MedChem Express [bioscience.co.uk]
Application Notes and Protocols for SR-4835 Clonogenic Assay in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SR-4835, a selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), in clonogenic survival assays to assess its long-term effects on the proliferative capacity of cancer cells.
Introduction
This compound is a potent small molecule inhibitor that has demonstrated significant anti-cancer activity, particularly in triple-negative breast cancer (TNBC) and melanoma.[1][2] Its unique mechanism of action as a "molecular glue" sets it apart from other kinase inhibitors. This compound promotes the ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial partner for CDK12 and CDK13.[2][3] This is achieved by enhancing the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] The degradation of cyclin K leads to the suppression of genes involved in the DNA damage response (DDR), rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[1][4]
The clonogenic assay is a pivotal in vitro method to determine the cytotoxic and cytostatic effects of a compound on cancer cells by assessing their ability to form colonies from a single cell. This assay provides valuable insights into the long-term efficacy of anti-cancer agents like this compound.
Mechanism of Action of this compound
This compound acts as a molecular glue to induce the degradation of cyclin K. This targeted degradation of a key cell cycle and transcription regulator ultimately leads to the inhibition of cancer cell proliferation and survival. The process is initiated by this compound binding to the CDK12-cyclin K complex, which then facilitates the recruitment of the DDB1 component of the CUL4 E3 ubiquitin ligase complex. This ternary complex formation leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome. The loss of the CDK12-cyclin K complex impairs the phosphorylation of RNA Polymerase II, leading to defects in transcription and the downregulation of critical DNA repair genes.
Quantitative Data
The following tables summarize the inhibitory effects of this compound on the proliferation and colony formation of various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines (Proliferation Assay)
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| A375 | Melanoma | 117.5 | [2] |
| Colo829 | Melanoma | 104.5 | [2] |
| WM164 | Melanoma | 109.6 | [2] |
| WM983A | Melanoma | 80.7 | [2] |
| WM983B | Melanoma | 160.5 | [2] |
| MDA-MB-231 | TNBC | 15.5 | [5] |
| MDA-MB-468 | TNBC | 22.1 | [5] |
| Hs 578T | TNBC | 19.9 | [5] |
| MDA-MB-436 | TNBC | 24.9 | [5] |
Table 2: Representative Data for this compound Clonogenic Assay in TNBC Cells (MDA-MB-231)
| This compound Concentration (nM) | Survival Fraction (SF)* | % Inhibition of Colony Formation |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.75 | 25% |
| 30 | 0.40 | 60% |
| 100 | 0.15 | 85% |
| 300 | <0.05 | >95% |
*Survival Fraction (SF) = (Number of colonies formed after treatment / Number of cells seeded) / (Number of colonies formed in control / Number of cells seeded)
Experimental Protocols
Detailed Protocol for Clonogenic Assay with this compound
This protocol is adapted for adherent cancer cell lines such as MDA-MB-231 (TNBC) or A375 (melanoma).
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution: 10% formalin or 4% paraformaldehyde
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count to determine the cell concentration.
-
Prepare a single-cell suspension and seed the appropriate number of cells into 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 countable colonies in the control wells (typically 200-1000 cells per well). For MDA-MB-231 cells, a starting density of 500 cells per well is recommended.[1]
-
Allow cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Aspirate the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the cells with this compound for a defined period, for example, 72 hours.[1]
-
-
Colony Formation:
-
After the treatment period, aspirate the this compound-containing medium.
-
Wash the cells gently with sterile PBS.
-
Add fresh complete medium to each well.
-
Return the plates to the incubator and allow colonies to form for 7-14 days. The incubation time will vary depending on the growth rate of the cell line.
-
Change the medium every 2-3 days to ensure nutrient availability.
-
-
Fixation and Staining:
-
When colonies in the control wells are visible and consist of at least 50 cells, aspirate the medium.
-
Gently wash the wells with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the plates with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment group.
-
PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x PE)
-
-
Plot the Survival Fraction as a function of this compound concentration.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Western Blot for p-RPB1 Ser2 Following SR-4835 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of RNA Polymerase II subunit RPB1 at serine 2 (p-RPB1 Ser2) in response to treatment with SR-4835, a potent and selective dual inhibitor of CDK12 and CDK13.[1][2][3]
Introduction
This compound is an ATP-competitive inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][3] These kinases play a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1.[3] Specifically, CDK12 and CDK13 phosphorylate serine 2 (Ser2) of the RPB1 CTD heptapeptide (B1575542) repeat (YSPTSPS). This phosphorylation event is critical for the transition from transcription initiation to productive elongation.
Treatment of cells with this compound is expected to inhibit CDK12/13 activity, leading to a dose-dependent decrease in the phosphorylation of RPB1 at Ser2.[4] This reduction in p-RPB1 Ser2 can serve as a pharmacodynamic biomarker to confirm the target engagement of this compound in cellular models. Western blotting is a standard and effective method to quantify this change in protein phosphorylation.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on p-RPB1 Ser2 levels in A375 human melanoma cells, as determined by Western blot analysis. A significant dose-dependent decrease in p-RPB1 Ser2 is observed after a 6-hour treatment with this compound.[4] In-Cell Western assays have determined the EC50 for this compound-mediated blockage of Ser2 phosphorylation to be 100 nM.[1]
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | Change in p-RPB1 Ser2 Levels (Normalized to Total RPB1) |
| 0 (Vehicle Control) | 6 | A375 | 100% |
| 0.1 | 6 | A375 | Significant Decrease |
| 1 | 6 | A375 | Strong Decrease |
| 10 | 6 | A375 | Very Strong Decrease |
Note: The term "Significant Decrease," "Strong Decrease," and "Very Strong Decrease" are qualitative descriptions based on visual inspection of Western blot images from cited literature. For precise quantification, densitometry analysis of the Western blot bands is required.
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound treatment, leading to the inhibition of RPB1 Ser2 phosphorylation.
Caption: this compound inhibits CDK12/13, preventing RPB1 Ser2 phosphorylation.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot to measure p-RPB1 Ser2 levels after this compound treatment.
Caption: Western blot workflow for p-RPB1 Ser2 detection.
Experimental Protocols
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA protein assay kit)
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-RPB1 Ser2 monoclonal antibody
-
Mouse or rabbit anti-total RPB1 antibody (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse IgG)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Protocol
-
Cell Culture and Treatment:
-
Seed the desired cell line (e.g., A375) in culture plates and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare working solutions of this compound at various concentrations in cell culture media. Include a vehicle-only control.
-
Aspirate the old media and treat the cells with the this compound solutions or vehicle control for the desired time (e.g., 6 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system, following the manufacturer's protocol.
-
-
Immunoblotting:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-RPB1 Ser2, diluted in blocking buffer, overnight at 4°C with gentle agitation. The recommended dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RPB1 or another loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the p-RPB1 Ser2 signal to the total RPB1 or loading control signal for each sample.
-
Disclaimer: This protocol is a general guideline. Optimal conditions for cell lines, antibody concentrations, and incubation times should be determined empirically by the end-user.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR-4835 and PARP Inhibitor Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] These kinases play a crucial role in the regulation of transcription and co-transcriptional processes, including the expression of genes involved in the DNA Damage Response (DDR). Inhibition of CDK12/13 by this compound has been shown to suppress the expression of core DDR proteins, leading to a "BRCAness" phenotype. This acquired vulnerability in DNA repair pathways creates a synthetic lethal interaction when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors, making this combination a promising therapeutic strategy for certain cancers, particularly triple-negative breast cancer (TNBC).[2]
These application notes provide a summary of the synergistic effects observed between this compound and PARP inhibitors, along with detailed protocols for key experiments to study this synergy in a laboratory setting.
Data Presentation: Synergistic Effects of this compound and PARP Inhibitors
The combination of this compound with PARP inhibitors has demonstrated significant synergistic anti-cancer activity in preclinical models of TNBC. This synergy is characterized by a potentiation of the cytotoxic effects of each agent, leading to enhanced cancer cell death.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but effective concentrations are in the nanomolar range. |
| MDA-MB-436 | Triple-Negative Breast Cancer | Not explicitly stated, but effective concentrations are in the nanomolar range. |
| A375 | BRAF-mutated Melanoma | 117.5 |
| Colo829 | BRAF-mutated Melanoma | 104.5 |
| WM164 | BRAF-mutated Melanoma | 109.6 |
| WM983A | BRAF-mutated Melanoma | 80.7 |
| WM983B | BRAF-mutated Melanoma | 160.5 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and PARP Inhibitor Synergy
The synergistic interaction between this compound and PARP inhibitors is rooted in the disruption of the DNA damage response pathway. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of this compound and PARP inhibitor synergy.
Experimental Workflow for Synergy Assessment
A typical workflow to assess the synergy between this compound and a PARP inhibitor is outlined below.
Caption: Workflow for assessing this compound and PARP inhibitor synergy.
Experimental Protocols
Cell Viability and Synergy Analysis: Clonogenic Assay
This assay determines the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, Talazoparib; stock solution in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 6% (v/v) glutaraldehyde
-
Staining solution: 0.5% (w/v) crystal violet in methanol
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 500 cells per well in 6-well plates.
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the cells for 72 hours.
-
-
Colony Formation:
-
After 72 hours, remove the drug-containing medium and replace it with fresh, drug-free complete medium.
-
Allow the cells to grow for an additional 7-10 days, changing the medium every 2-3 days, until visible colonies are formed.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of crystal violet staining solution. Incubate for 20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Assessment of DNA Damage Response: Western Blotting
This protocol is for detecting the expression levels of key DDR proteins, such as BRCA1 and RAD51, following drug treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRCA1, anti-RAD51, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound, PARP inhibitor, or the combination for the desired time (e.g., 24-48 hours).
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualization of DNA Damage: Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound and PARP inhibitor
-
4% paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound, PARP inhibitor, or the combination for the desired duration.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Conclusion
The combination of the CDK12/13 inhibitor this compound with PARP inhibitors represents a promising therapeutic strategy for cancers with a proficient homologous recombination repair pathway, such as many triple-negative breast cancers. By inducing a "BRCAness" phenotype, this compound sensitizes these tumors to the cytotoxic effects of PARP inhibition. The protocols outlined in these application notes provide a framework for researchers to investigate this synergistic relationship further and to explore its potential in other cancer types. Careful execution of these experiments will be crucial for advancing our understanding of this combination therapy and its translation into clinical applications.
References
Application Notes and Protocols: SR-4835 Combination Therapy with Cisplatin in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4835 is a potent and highly selective dual inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).[1][2] These kinases are critical regulators of transcription and co-transcriptional processes through phosphorylation of the C-terminal domain of RNA polymerase II. Inhibition of CDK12/13 by this compound has been shown to suppress the expression of core DNA damage response (DDR) proteins, inducing a "BRCAness" phenotype in cancer cells.[1] This acquired vulnerability in DNA repair pathways makes cancer cells, particularly triple-negative breast cancer (TNBC) cells, highly susceptible to DNA-damaging agents like cisplatin (B142131).[1]
Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[3] The synergistic combination of this compound and cisplatin presents a promising therapeutic strategy for TNBC, a historically difficult-to-treat cancer subtype.[1] These application notes provide a summary of the preclinical data and detailed protocols for investigating the combination of this compound and cisplatin.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound as a single agent and in combination with cisplatin.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK12) | - | 99 nM | [4] |
| Kd (CDK12) | - | 98 nM | [4] |
| IC50 (CDK13) | - | 4.9 nM | [4] |
Table 2: In Vivo Efficacy of this compound and Cisplatin Combination Therapy in a TNBC Patient-Derived Xenograft (PDX) Model
| Treatment Group | Outcome | Reference |
| Vehicle | Tumor Growth | [5] |
| This compound | Decreased tumor growth, 20% complete tumor regression | [5] |
| Cisplatin | Decreased tumor growth, 20% complete tumor regression | [5] |
| This compound + Cisplatin | Rapid tumor regression, 50% of the cohort disease-free | [5] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound and Cisplatin Combination Therapy
Caption: Mechanism of synergistic cytotoxicity with this compound and cisplatin.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for a patient-derived xenograft (PDX) combination therapy study.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay determines the ability of a single cell to form a colony after treatment with this compound and/or cisplatin.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in 0.9% NaCl)
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Harvest and count TNBC cells.
-
Seed 500 cells per well in 6-well plates.
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Treat cells with this compound alone, cisplatin alone, or the combination at various concentrations for 72 hours. Include a vehicle control (DMSO).
-
-
Colony Formation:
-
After 72 hours, remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 7-10 days, changing the medium every 2-3 days, until visible colonies are formed.
-
-
Staining and Counting:
-
Wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.
-
Stain with 1 mL of Crystal Violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Western Blot Analysis of DNA Damage Response Proteins
This protocol is for assessing the levels of DDR proteins in TNBC cells following treatment.
Materials:
-
TNBC cell lines
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRCA1, anti-ATM, anti-FANCD2, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed TNBC cells in 6-well plates and allow them to attach.
-
Treat cells with this compound, cisplatin, or the combination for the desired time (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the procedure for evaluating the efficacy of this compound and cisplatin combination therapy in a TNBC PDX model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Freshly resected TNBC patient tumor tissue
-
Matrigel (optional)
-
This compound (formulated for oral gavage)
-
Cisplatin (formulated for intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
PDX Establishment:
-
Surgically implant small fragments of the patient's tumor (approximately 20-30 mm³) subcutaneously into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth.
-
-
Tumor Passaging and Cohort Generation:
-
Once tumors reach a certain size (e.g., 1000-1500 mm³), harvest them and passage them into new cohorts of mice.
-
When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Cisplatin alone
-
This compound + Cisplatin
-
-
-
Drug Administration:
-
Administer this compound via oral gavage (e.g., daily or as determined by pharmacokinetic studies).
-
Administer cisplatin via intraperitoneal injection (e.g., once or twice a week).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, western blotting).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance between the treatment groups.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin Induces the Proapoptotic Conformation of Bak in a ΔMEKK1-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Dosing and Administration of SR-4835 in PDX Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo administration of SR-4835, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, in patient-derived xenograft (PDX) models, particularly for triple-negative breast cancer (TNBC) research. This compound has demonstrated a unique mechanism of action as a molecular glue, promoting the proteasomal degradation of Cyclin K, thereby inducing a "BRCAness" phenotype and sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[1] These protocols offer a comprehensive guide for researchers aiming to evaluate the preclinical efficacy of this compound in a setting that closely mimics human tumor biology.
Introduction
This compound is a small molecule inhibitor that targets CDK12 and CDK13, kinases that play a crucial role in the regulation of transcription and co-transcriptional processes by phosphorylating the C-terminal domain of RNA polymerase II.[1] Inhibition of CDK12/CDK13 by this compound leads to deficiencies in DNA damage repair, creating a synthetic lethal interaction with agents that cause DNA damage.[1][2] Notably, this compound functions as a molecular glue, facilitating the interaction between the CDK12-Cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, leading to the targeted degradation of Cyclin K.[3] This distinct mechanism underscores its potential as a therapeutic agent, particularly in aggressive cancers like TNBC. PDX models, which are established by implanting patient tumor tissue directly into immunodeficient mice, are invaluable tools for preclinical drug evaluation as they retain the histological and genetic characteristics of the original tumor.[4][5]
Mechanism of Action: this compound as a Molecular Glue
This compound acts as a molecular glue to induce the degradation of Cyclin K. The process is initiated by the binding of this compound to the CDK12/Cyclin K complex. This binding event creates a novel interface that is recognized by the DDB1 component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The subsequent recruitment of the E3 ligase complex leads to the ubiquitination and proteasomal degradation of Cyclin K, resulting in the inhibition of CDK12/13 activity and downstream effects on transcription and DNA repair.
References
- 1. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crownbio.com [crownbio.com]
Application Notes and Protocols: CRISPR/Cas9 Screen to Identify SR-4835 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4835 is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1] It functions as a "molecular glue," uniquely promoting the degradation of Cyclin K via the CUL4-RBX1-DDB1 ubiquitin ligase complex, thereby inducing cancer cell death.[2][3] As with many targeted therapies, the emergence of drug resistance is a critical challenge. Genome-wide CRISPR/Cas9 screens are a powerful, unbiased tool for identifying genes whose loss of function confers resistance to a given compound.[4] This document provides detailed protocols for employing a CRISPR/Cas9 knockout screen to identify genes that mediate resistance to this compound. The methodologies are based on established CRISPR screening principles and data from a screen that identified genes rescuing melanoma cells from this compound-induced cytotoxicity.[2][5]
Principle of the Screen
This protocol outlines a negative selection (dropout) screen adapted to identify resistance genes. In this context, genes whose knockout confers a survival advantage in the presence of this compound will become enriched in the cell population over time. By comparing the representation of single-guide RNAs (sgRNAs) in this compound-treated versus vehicle-treated cells using next-generation sequencing (NGS), we can identify genes essential for this compound's cytotoxic activity. The loss of these genes effectively confers resistance.
This compound Signaling Pathway
This compound acts as a molecular glue, inducing a ternary complex between CDK12, its substrate Cyclin K, and the DDB1 component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][6] This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[2][7] The degradation of Cyclin K impairs the function of the CDK12/Cyclin K complex, which is critical for the phosphorylation of the C-terminal domain of RNA Polymerase II and the regulation of transcription for a specific set of genes, including those involved in the DNA Damage Response (DDR).[8] Inhibition of this pathway ultimately leads to cell death in susceptible cancer cells.[3]
Caption: this compound molecular glue mechanism of action.
Quantitative Data from a Representative CRISPR Screen
A genome-wide CRISPR/Cas9 knockout screen was performed in A375 melanoma cells treated with 50 nM this compound for 14 days.[2] The data below summarizes the top genes whose knockout rescued cells from this compound-induced cytotoxicity, effectively conferring resistance. The log2 fold change (Log2FC) represents the enrichment of sgRNAs targeting these genes in the this compound-treated population compared to a vehicle control. A positive Log2FC indicates that the loss of the gene provides a survival advantage.
| Gene | Description | Average Log2 Fold Change (sgRNAs) |
| DDB1 | Damage-Specific DNA Binding Protein 1 | 4.5 |
| CUL4B | Cullin 4B | 3.8 |
| RBX1 | Ring-Box 1, E3 Ubiquitin Ligase | 3.5 |
| DDA1 | DET1 and DDB1 Associated 1 | 4.2 |
| UBE2M | Ubiquitin Conjugating Enzyme E2 M | 3.0 |
| UBE2G1 | Ubiquitin Conjugating Enzyme E2 G1 | 2.8 |
Table based on data presented in Grellet et al., Cell Death Discov., 2023.[2]
Experimental Protocols
This section provides a detailed methodology for conducting a genome-wide CRISPR/Cas9 screen to identify this compound resistance genes.
Protocol 1: Genome-Wide CRISPR/Cas9 Screen
1. Cell Line Preparation
-
Select a cancer cell line of interest that is sensitive to this compound.
-
Generate a stable cell line expressing Cas9 nuclease. This is typically achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or GFP-reporter assay).
2. Lentivirus Production of sgRNA Library
-
Use a genome-wide sgRNA library (e.g., TKOv3, which contains ~4 sgRNAs per gene).[9]
-
Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and concentrate the virus.
-
Determine the viral titer to calculate the appropriate multiplicity of infection (MOI).
3. Lentiviral Transduction of Cas9-Expressing Cells
-
Plate the Cas9-expressing cells for transduction.
-
Transduce the cells with the sgRNA library lentivirus at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells throughout the screen to ensure a library coverage of at least 250-500 cells per sgRNA.[10]
4. Selection and Expansion
-
After transduction, select for cells that have successfully integrated the sgRNA vector using an appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
After selection, expand the cell population. At this point, collect a baseline cell pellet (Day 0) for subsequent genomic DNA extraction and analysis.
5. This compound Treatment
-
Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group.
-
Treat the experimental group with a predetermined concentration of this compound. This concentration should be sufficient to cause significant cell death (e.g., IC80) but allow for the survival and outgrowth of resistant cells.
-
Culture the cells for an extended period (e.g., 14-21 days), passaging as necessary while maintaining library coverage. Replenish the media with fresh this compound or vehicle at each passage.
6. Genomic DNA Extraction and NGS Library Preparation
-
At the end of the treatment period, harvest cell pellets from both the treatment and control populations.
-
Extract high-quality genomic DNA (gDNA) from the cell pellets.
-
Use a two-step PCR amplification process to amplify the sgRNA cassettes from the gDNA and add sequencing adapters and indexes.
7. Next-Generation Sequencing (NGS) and Data Analysis
-
Pool the prepared libraries and perform high-throughput sequencing on an NGS platform (e.g., Illumina NovaSeq).
-
Align the sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.
-
Normalize the read counts and use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.[11]
-
Genes targeted by multiple enriched sgRNAs are considered candidate resistance genes.
Caption: Workflow for a pooled CRISPR/Cas9 resistance screen.
Protocol 2: Validation of Candidate Resistance Genes
1. Individual Gene Knockout
-
Design 2-3 new, independent sgRNAs targeting each candidate resistance gene identified in the primary screen.
-
Clone these sgRNAs into a lentiviral vector.
-
Transduce the parental Cas9-expressing cell line with each individual sgRNA construct.
-
Select for transduced cells and verify gene knockout by Western blot (for protein) or Sanger sequencing of the target locus.
2. Cell Viability and IC50 Shift Assay
-
Plate the individual knockout cell lines and a control cell line (e.g., expressing a non-targeting sgRNA) in 96-well plates.
-
Treat the cells with a dose-response range of this compound concentrations.
-
After 72-96 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo, crystal violet staining).
-
Calculate the IC50 value for this compound in each knockout cell line and compare it to the control. A significant increase in the IC50 value confirms that the loss of the gene confers resistance.
3. Clonogenic Survival Assay
-
Seed a low number of cells (e.g., 500-1000 cells/well) from the knockout and control cell lines in 6-well plates.
-
Treat the cells with a fixed concentration of this compound or vehicle for the duration of the experiment.
-
Allow the cells to grow for 10-14 days, until visible colonies form.
-
Fix, stain (e.g., with crystal violet), and count the colonies.
-
An increased number and/or size of colonies in the knockout cells compared to the control in the presence of this compound indicates enhanced resistance.
Conclusion
The application of CRISPR/Cas9 screens provides a robust and unbiased approach to elucidating the genetic mechanisms of resistance to targeted therapies like this compound. The identification of the CUL4-RBX1-DDB1 ubiquitin ligase complex as essential for this compound's activity underscores the power of this technology to confirm a drug's mechanism of action and simultaneously reveal potential resistance pathways.[2][3] By following the detailed protocols outlined in this document, researchers can systematically identify and validate genes that mediate resistance to this compound, paving the way for the development of rational combination therapies and strategies to overcome clinical resistance.
References
- 1. CRISPR screening identifies CDK12 as a conservative vulnerability of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK12/13 Drives Mitotic Arrest to Overcome Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
- 10. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide CRISPR screens identify the YAP/TEAD axis as a driver of persister cells in EGFR mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
SR-4835 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of SR-4835, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, and protocols for its preparation for use in cell culture experiments.[1][2][3]
Solubility of this compound
This compound exhibits limited solubility in aqueous solutions and is insoluble in water and ethanol.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions.[1][2][4][5] For in vivo applications, specific solvent systems are required. The following table summarizes the known solubility data for this compound.
| Solvent/System | Concentration | Notes |
| In Vitro | ||
| DMSO | 16 mg/mL (32.04 mM) | Warming in a 50°C water bath and ultrasonication may be required. Use fresh, moisture-free DMSO.[1] |
| DMSO | 60 mg/mL (120.15 mM) | Use fresh, moisture-free DMSO.[1] |
| DMSO | 5 mg/mL (10.01 mM) | Sonication is recommended.[4] |
| Methanol | Soluble | [5] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 5 mg/mL (10.01 mM) | Suspended solution; requires sonication.[3] |
| 10% DMSO, 90% corn oil | 0.89 mg/mL (1.78 mM) | Suspended solution; requires sonication.[3] |
| 20% HP-β-CD in saline | 5 mg/mL (10.01 mM) | Suspended solution; requires sonication.[3] |
Mechanism of Action of this compound
This compound is a highly selective, ATP-competitive dual inhibitor of CDK12 and CDK13.[3][6][7][8] Its mechanism of action involves binding to the ATP-binding pocket of CDK12.[6][9] Uniquely, this compound also functions as a "molecular glue."[9][10] It facilitates the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[9][10] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[9][10] The degradation of Cyclin K impairs the transcription of genes involved in the DNA damage response (DDR), sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[1][9]
This compound molecular glue mechanism of action.
Experimental Protocols for Cell Culture
The following is a generalized protocol for the preparation and use of this compound in cell culture experiments, based on methodologies from published research.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to dissolve the compound. If solubility is an issue, gentle warming in a 37-50°C water bath or brief sonication can be applied.[1]
-
Once fully dissolved, sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions and Cell Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Cells plated in multi-well plates, flasks, or dishes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to treat cells with 100 nM this compound, you can perform a 1:1000 dilution of a 100 µM intermediate solution, or a 1:100,000 dilution of a 10 mM stock.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired experimental duration. Effective concentrations and incubation times reported in the literature range from nanomolar to low micromolar concentrations, with incubation times from a few hours to several days, depending on the cell type and assay.[1][3] For example, concentrations of 10-90 nM have been used for clonogenic assays in triple-negative breast cancer cell lines, while concentrations up to 10 µM have also been reported.[1]
Workflow for this compound preparation and cell treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. This compound | Apoptosis | CDK | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Immunofluorescence for γH2AX Foci with SR-4835
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases play a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the expression of genes involved in the DNA Damage Response (DDR) pathway.[3] Inhibition of CDK12/13 by this compound leads to a downregulation of key DDR genes, such as BRCA1, ATM, and RAD51, resulting in impaired DNA repair.[3][4] This disruption of DNA repair processes leads to an accumulation of DNA double-strand breaks (DSBs), a cytotoxic event that can trigger apoptosis in cancer cells.
A key biomarker for the formation of DSBs is the phosphorylation of the histone variant H2AX at serine 139, designated as γH2AX. Following a DSB, hundreds to thousands of H2AX molecules are rapidly phosphorylated in the chromatin flanking the break, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy. The number of γH2AX foci serves as a sensitive and quantitative measure of DNA damage.
These application notes provide a comprehensive guide for utilizing immunofluorescence to detect and quantify γH2AX foci in cells treated with this compound, offering a robust method to assess the pharmacodynamic effects of this compound.
Mechanism of Action of this compound and γH2AX Foci Formation
This compound functions as an ATP-competitive inhibitor of CDK12 and CDK13.[5] More recent studies have also characterized this compound as a "molecular glue," which promotes the ubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[6][7] The inhibition of the CDK12/Cyclin K complex leads to deficiencies in the transcription of long genes, particularly those integral to the homologous recombination repair pathway.
The resulting impairment of DNA repair mechanisms means that endogenous or exogenous DNA damage, especially DSBs, cannot be efficiently resolved. This accumulation of unrepaired DSBs triggers the activation of DNA damage signaling pathways, leading to the phosphorylation of H2AX by kinases such as ATM, ATR, and DNA-PK. These resulting γH2AX foci serve as platforms for the recruitment of DNA repair proteins, and their presence is a hallmark of DNA damage. Treatment of cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231 and the melanoma cell line A375, with this compound has been shown to induce a significant increase in γH2AX levels.[4][8]
Data Presentation
Table 1: Representative Quantitative Data for γH2AX Foci Formation
| Treatment Group | Concentration | Time (hours) | Average γH2AX Foci per Cell (± SD) | Percent of Cells with >10 Foci |
| Vehicle Control (DMSO) | - | 24 | 1.5 ± 0.8 | < 5% |
| This compound | 30 nM | 24 | Data to be determined | Data to be determined |
| This compound | 100 nM | 24 | Data to be determined | Data to be determined |
| Etoposide (Positive Control) | 10 µM | 24 | 25.3 ± 6.1 | > 90% |
Note: The data for the positive control, Etoposide, is representative of a potent DNA damaging agent. It is anticipated that this compound will induce a dose-dependent increase in γH2AX foci.
Experimental Protocols
This section provides detailed protocols for cell culture, this compound treatment, and subsequent immunofluorescence staining of γH2AX.
Materials and Reagents
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) or A375 (human melanoma)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO.
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter
-
Multi-well plates: 12-well or 24-well
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-γH2AX (Ser139) antibody
-
Secondary Antibody: Alexa Fluor 488 or 594 conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Microscope Slides
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Seed MDA-MB-231 or A375 cells onto the coverslips at a density that will ensure they reach 50-70% confluency at the time of treatment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in fresh culture medium from a concentrated stock in DMSO. Effective concentrations for inducing DNA damage are typically in the range of 30-100 nM.[4][8]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate for the desired time period. A time course of 6, 12, and 24 hours is recommended to determine the optimal time point for γH2AX foci formation.
-
Protocol 2: Immunofluorescence Staining for γH2AX
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature to permeabilize the cell membranes.
-
-
Blocking:
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Add 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in 1% BSA in PBS according to the manufacturer's recommended dilution.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in 1% BSA in PBS. Protect from light.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution to each coverslip and incubate for 5-10 minutes at room temperature in the dark to stain the nuclei.
-
-
Mounting:
-
Aspirate the DAPI solution and wash the coverslips once with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
Protocol 3: Image Acquisition and Analysis
-
Microscopy:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI (blue) and the fluorophore conjugated to the secondary antibody (e.g., green for Alexa Fluor 488).
-
Acquire images from multiple random fields of view for each experimental condition to ensure representative data.
-
-
Image Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or other specialized software.
-
Briefly, the nuclei can be identified and segmented based on the DAPI signal. Within each nucleus, the γH2AX foci can be counted using functions for finding maxima or particle analysis.
-
For each experimental group, calculate the average number of foci per cell and the percentage of cells with a high number of foci (e.g., >10 foci/cell).
-
Visualizations
Caption: Signaling pathway of this compound induced γH2AX foci formation.
References
- 1. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The γ-H2AX foci as an indicator for double-stranded DNA breaks and response to ongoing chemotherapy in breast cancer women: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR-4835 Treatment for Inducing a "BRCAness" Phenotype
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] Mechanistically, this compound acts as a molecular glue, promoting the formation of a ternary complex between CDK12/Cyclin K and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, leading to the proteasomal degradation of Cyclin K.[4][5][6][7] This inhibition of CDK12/13-dependent transcription disproportionately affects the expression of large genes, including a number of critical DNA Damage Response (DDR) genes such as BRCA1, RAD51, and ATM.[4][8] The resulting downregulation of these key DDR proteins induces a "BRCAness" phenotype, characterized by impaired homologous recombination repair. This synthetic lethality creates a therapeutic vulnerability, sensitizing cancer cells, particularly triple-negative breast cancer (TNBC), to PARP inhibitors and DNA-damaging agents like cisplatin (B142131).[2][3]
These application notes provide a comprehensive overview of the use of this compound to induce a BRCAness phenotype, including detailed protocols for key in vitro and in vivo experiments, and quantitative data to guide researchers in their study design.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 117.5 | [4] |
| Colo829 | Melanoma | 104.5 | [4] |
| WM164 | Melanoma | 109.6 | [4] |
| WM983A | Melanoma | 80.7 | [4] |
| WM983B | Melanoma | 160.5 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | [2] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Not Specified | [2] |
| HS578T | Triple-Negative Breast Cancer | Not Specified | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | [2] |
Table 2: Synergistic Effects of this compound with Other Anti-Cancer Agents
| Combination Agent | Cancer Type | Effect | Reference |
| PARP inhibitors (e.g., Olaparib) | Triple-Negative Breast Cancer | Synergy | [2] |
| Cisplatin | Triple-Negative Breast Cancer | Synergy, Tumor Regression | [2] |
| Irinotecan | Triple-Negative Breast Cancer | Synergy | [2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, A375) can be obtained from ATCC.
-
Culture Media: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.[2]
-
Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations immediately before use.
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[4]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[9]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunoblotting for DDR Proteins
-
Cell Lysis: Plate cells and treat with this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and starting dilutions:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for DDR Gene Expression
-
RNA Extraction: Treat cells with this compound for the desired time (e.g., 6-24 hours). Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Primer Sequences (Human):
-
BRCA1: Forward: 5'-CAGCTCACTTAGCCGCTATT-3', Reverse: 5'-TCTGCTTCACCCTGTTCTGA-3'
-
RAD51: Forward: 5'-CAGTGATGTCCTGGATAATGCC-3', Reverse: 5'-GCTTTGGCTTCACTATTCCAGG-3'
-
ATM: Forward: 5'-CCATTCACAAACTGCCCAAA-3', Reverse: 5'-GTTGTCCTCAGTAGTCCTCATAGG-3'
-
FANCD2: Forward: 5'-AAGCCAGGAACATTGTGATTG-3', Reverse: 5'-TGGCTTAAACAGGGACACAC-3'[13]
-
XRCC2: Forward: 5'-TCTGTTTGCTGATGAAGATTCACC-3', Reverse: 5'-CATCGTGCTGTTAGGTGATAAAGC-3'[14]
-
GAPDH (housekeeping gene): Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3', Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene.
Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate. Allow cells to attach overnight.[2]
-
Drug Treatment: Treat the cells with this compound and/or a combination agent (e.g., a PARP inhibitor) for a specified period (e.g., 24-72 hours).[2]
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., NSG or nude mice) for tumor xenografts. Patient-derived xenograft (PDX) models of TNBC are recommended for clinical relevance.[2]
-
Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.
-
This compound Formulation: A potential formulation for oral gavage is a suspension in 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, cisplatin alone, this compound + cisplatin).[2]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Tumors can be harvested for further analysis (e.g., immunoblotting, immunohistochemistry).
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures. This compound is for research use only and not for human or veterinary use.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. BRCA1 Antibodies Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. origene.com [origene.com]
- 14. origene.com [origene.com]
Application Note: Analysis of SR-4835-Induced Apoptosis by Flow Cytometry
Introduction
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1][2][3]. These kinases play a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II[2][4]. Inhibition of CDK12/13 by this compound leads to the downregulation of genes involved in the DNA Damage Response (DDR) and homologous recombination[1][4][5]. This suppression of critical DNA repair pathways increases genomic instability and ultimately triggers apoptosis, particularly in cancer cells that are heavily reliant on these pathways for survival, such as triple-negative breast cancer (TNBC)[1][5]. Consequently, this compound shows synergistic effects when combined with DNA-damaging agents or PARP inhibitors[1][4][5].
This application note provides a detailed protocol for quantifying apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis[6][7]. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells[7][8]. This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the mechanism by which this compound induces apoptosis. By inhibiting CDK12 and CDK13, this compound prevents the phosphorylation of RNA Polymerase II, leading to decreased transcription of key DNA Damage Response genes. This impairment of DNA repair results in the accumulation of DNA damage, which in turn activates apoptotic signaling pathways.
Data Presentation: Quantifying Apoptosis
The results from the flow cytometry analysis can be summarized in a table to compare the effects of different concentrations of this compound. This allows for a clear visualization of the dose-dependent increase in apoptosis.
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 (DMSO) | 95.0 ± 2.5 | 2.5 ± 0.5 | 2.5 ± 0.8 |
| This compound | 10 | 85.3 ± 3.1 | 8.2 ± 1.1 | 6.5 ± 1.5 |
| This compound | 50 | 60.1 ± 4.5 | 25.4 ± 2.8 | 14.5 ± 2.1 |
| This compound | 100 | 40.7 ± 3.9 | 38.6 ± 3.2 | 20.7 ± 2.9 |
| Positive Control | (e.g., Staurosporine) | 10.2 ± 1.8 | 45.1 ± 4.0 | 44.7 ± 3.5 |
Table 1: Hypothetical data representing the percentage of cell populations after 48-hour treatment with this compound. Data are presented as mean ± standard deviation for triplicate experiments.
Experimental Protocol: Apoptosis Detection by Flow Cytometry
This protocol details the steps for inducing apoptosis with this compound and subsequent analysis using an Annexin V/Propidium Iodide assay.
Materials and Reagents
-
This compound (Selleck Chemicals or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Cell line of interest (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose. A positive control for apoptosis (e.g., staurosporine) can also be included.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Staining Procedure
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium (which may contain floating apoptotic cells) and collect it in a 15 mL conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells directly into a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. (Note: The volume and concentration of staining reagents may vary by manufacturer; always follow the kit's specific instructions).[10]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][10]
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[6][10] Keep the samples on ice and protected from light until analysis. Analyze by flow cytometry as soon as possible (ideally within 1 hour).
Flow Cytometry Analysis
-
Setup: Use unstained, Annexin V-only, and PI-only stained cells to set up the flow cytometer, adjust voltages, and establish proper compensation settings.
-
Gating: Gate on the main cell population using the Forward Scatter (FSC) and Side Scatter (SSC) plot to exclude debris and cell aggregates.
-
Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 gated events) for statistical analysis.
-
Data Interpretation: Create a quadrant plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis) to differentiate the cell populations:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)
-
Visual Protocols and Workflows
Experimental Workflow Diagram
This diagram outlines the complete experimental process from cell preparation to data analysis.
Flow Cytometry Data Interpretation
The following diagram illustrates the four-quadrant plot used for interpreting Annexin V and PI staining results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Note: Transcriptomic Profiling of SR-4835 Treated Cells using RNA-Sequencing
Audience: Researchers, scientists, and drug development professionals.
Introduction SR-4835 is a potent, selective, and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2] It exhibits a unique mechanism of action, functioning as a "molecular glue" to induce the proteasomal degradation of Cyclin K.[3][4] This event is dependent on the formation of a ternary complex between CDK12, DDB1 (a component of the CUL4-DDB1 E3 ubiquitin ligase), and this compound itself, leading to the ubiquitination and subsequent degradation of Cyclin K.[3][5]
The primary molecular consequence of CDK12/13 inhibition and Cyclin K degradation is the reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3][6] This selectively impairs the transcription of large and complex genes, particularly those involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and FANCD2.[4][7] By disrupting the DDR pathway, this compound sensitizes cancer cells, especially triple-negative breast cancer (TNBC) cells, to PARP inhibitors and other DNA-damaging agents.[1][3]
RNA-sequencing (RNA-seq) is an essential tool for elucidating the genome-wide transcriptional changes induced by this compound. It allows for a comprehensive analysis of differentially expressed genes, providing critical insights into the compound's mechanism of action, identifying biomarkers of response, and discovering potential combination therapy strategies. This document provides detailed protocols for conducting an RNA-seq experiment on cells treated with this compound, from experimental design to bioinformatic analysis.
Mechanism of Action of this compound
This compound acts as a molecular glue, promoting an interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, which in turn inhibits CDK12's ability to phosphorylate RNA Polymerase II, ultimately suppressing the transcription of key genes, particularly those in the DNA Damage Response pathway.[3][4][5]
Caption: Mechanism of this compound as a molecular glue.
Data Summary
The primary outcome of this compound treatment is the downregulation of genes integral to the DNA Damage Response. The following tables summarize key quantitative data and affected pathways reported in the literature.
Table 1: this compound In Vitro Activity & Treatment Parameters
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| CDK12 Binding (Kd) | - | 98 nM | [1][8] |
| CDK13 Binding (Kd) | - | 4.9 nM | [1][8] |
| EC50 (p-RNA Pol II) | MDA-MB-231 | 105.5 nM | [8] |
| EC50 (Proliferation) | MDA-MB-231 | 15.5 nM | [8] |
| EC50 (Proliferation) | MDA-MB-468 | 22.1 nM | [8] |
| RNA-seq Treatment | MDA-MB-231 | 90 nM for 6 hours | [6] |
| RNA-seq Treatment | HCT116 | 100-400 nM for 6 hours |[9] |
Table 2: Key Pathways and Genes Downregulated by this compound
| Pathway | Key Genes | Function | Reference |
|---|---|---|---|
| Homologous Recombination | BRCA1, BRCA2, RAD51 | DNA double-strand break repair | [4][6] |
| Fanconi Anemia | FANCD2, FANCI | Interstrand crosslink repair | [6] |
| ATR Signaling | ATM, ATR, CHEK1 | DNA damage checkpoint activation | [4] |
| Transcription & Splicing | POLR2A, SF3B1 | Regulation of gene expression |[3] |
Experimental Protocols
This section provides a detailed methodology for performing an RNA-seq experiment to analyze the transcriptomic effects of this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cell line. TNBC cell lines such as MDA-MB-231 or MDA-MB-468 are commonly used and have shown sensitivity to this compound.[8]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media and conditions.
-
Experimental Groups: For a robust experiment, include the following groups, each with at least three biological replicates:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound treatment (e.g., 90 nM, based on published data[6])
-
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] On the day of the experiment, dilute the stock solution in fresh culture medium to the final desired concentration.
-
Treatment: Once cells have adhered and reached ~50% confluency, replace the medium with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours, as used in previous RNA-seq studies[6]).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing β-mercaptoethanol. Homogenize the lysate by passing it through a needle and syringe.
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol. Include an on-column DNase I digestion step to eliminate genomic DNA contamination.[10]
-
Quality Assessment: Evaluate the quality and integrity of the extracted RNA.
-
Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0.
-
Integrity: Assess the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. Only use samples with a RIN value ≥ 7.0 for library preparation to ensure high-quality data.[10]
-
-
Quantification: Accurately quantify the RNA concentration using a fluorometric method (e.g., Qubit RNA Assay Kit).
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from 100 ng - 1 µg of total RNA using a commercial kit with poly(A) selection for mRNA enrichment (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).[10] The general steps include:
-
mRNA Isolation: Purify polyadenylated mRNA from the total RNA using oligo(dT)-attached magnetic beads.
-
Fragmentation & Priming: Fragment the purified mRNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair & Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain unique indices for multiplexing samples.
-
Amplification: Amplify the adapter-ligated library via PCR to generate enough material for sequencing.
-
-
Library QC: Validate the final libraries by checking their size distribution on a Bioanalyzer and quantifying them using qPCR.
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq 6000), generating at least 20 million single-end or paired-end reads per sample.[10]
Protocol 4: Bioinformatic Analysis
The following workflow outlines the standard steps for analyzing the raw sequencing data to identify differentially expressed genes.
Caption: Bioinformatic workflow for RNA-seq data.
-
Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using software such as Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.[10]
-
Read Counting: Quantify the number of reads mapping to each gene using a tool like featureCounts or HTSeq. The output is a count matrix with genes as rows and samples as columns.
-
Differential Gene Expression (DGE) Analysis: Use a statistical package like DESeq2 or edgeR in R to perform DGE analysis.[11][12] This process involves:
-
Normalization: Normalizing raw counts to account for differences in library size and RNA composition between samples.[13]
-
Modeling: Fitting the data to a negative binomial model to test for significant differences in gene expression between the this compound treated and vehicle control groups.
-
Results: Generating a results table containing the log2 fold change, p-value, and adjusted p-value (FDR) for each gene. Genes with an adjusted p-value < 0.05 and a |log2 fold change| > 1 are typically considered significantly differentially expressed.
-
-
Visualization and Interpretation: Visualize the results using volcano plots to show the magnitude and significance of gene expression changes and heatmaps to display the expression patterns of key genes across samples. Perform pathway analysis (Gene Set Enrichment Analysis) to identify biological processes, like the DDR, that are significantly affected by this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 12. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
Troubleshooting & Optimization
SR-4835 off-target effects investigation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SR-4835, a potent and selective dual inhibitor of CDK12 and CDK13.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Its primary role is to block the kinase activity of these enzymes, which are critical for transcriptional regulation. Specifically, CDK12 and CDK13 phosphorylate the C-terminal domain (CTD) of RNA polymerase II, a process essential for transcription elongation and the expression of genes involved in the DNA damage response (DDR).[1]
Beyond simple kinase inhibition, this compound also functions as a "molecular glue."[3][4][5] It induces the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1 E3 ubiquitin ligase.[3][4] This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3][4][5] This degradation of Cyclin K is a key contributor to the cytotoxic effects of this compound.[3]
Q2: How selective is this compound? What are its known off-targets?
A2: this compound demonstrates high selectivity for CDK12 and CDK13. In a broad kinase panel screen of over 450 kinases, this compound showed minimal activity against other kinases at a concentration of 10 µM.[1][6] However, some weak affinities have been identified. The table below summarizes the known on-target and off-target binding affinities. This compound has been shown to have no affinity for BRD4 and does not inhibit PARP activity.[1][6]
Q3: What is the "molecular glue" activity of this compound?
A3: The "molecular glue" activity of this compound refers to its ability to induce the interaction between two proteins that would not normally associate. In this case, this compound promotes the binding of the CDK12/Cyclin K complex to the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K. This is a distinct mechanism from simple kinase inhibition and is a significant contributor to the compound's cellular activity.[3] The benzimidazole (B57391) side-chain of this compound has been identified as important for this molecular glue function.[4]
Troubleshooting Guide
Issue 1: Unexpectedly high or low cell sensitivity to this compound.
-
Possible Cause 1: Misunderstood Mechanism of Action. The cytotoxicity of this compound is not solely due to CDK12/13 kinase inhibition but is significantly enhanced by its molecular glue activity that leads to Cyclin K degradation.[3] Cell lines with inherent differences in the expression or activity of the CUL4-RBX1-DDB1 ubiquitin ligase complex may exhibit varied sensitivity.
-
Troubleshooting Step 1: Verify Cyclin K Degradation.
-
Protocol: Treat your cells with a range of this compound concentrations for 2-6 hours. Harvest cell lysates and perform a Western blot to assess Cyclin K protein levels. A decrease in Cyclin K levels would confirm the molecular glue effect is active in your cell line.
-
Expected Outcome: A dose-dependent decrease in Cyclin K protein levels.
-
-
Possible Cause 2: Differences in DNA Damage Response (DDR) Pathway Dependency. this compound's inhibition of CDK12/13 leads to the downregulation of DDR genes.[1] Cells that are highly dependent on these pathways for survival may be more sensitive.
-
Troubleshooting Step 2: Assess DDR Gene Expression.
-
Protocol: Treat cells with this compound for 4-6 hours. Extract RNA and perform qRT-PCR for key DDR genes (e.g., BRCA1, ATM, FANCI).
-
Expected Outcome: A reduction in the mRNA levels of DDR genes.
-
Issue 2: Observing effects that are not consistent with CDK12/13 inhibition.
-
Possible Cause: Potential Off-Target Effects. While highly selective, this compound has weak affinity for GSK3A and GSK3B.[6] At higher concentrations, inhibition of these kinases could lead to unexpected phenotypes.
-
Troubleshooting Step 1: Perform a Dose-Response Experiment.
-
Protocol: Titrate this compound from a low nanomolar to a high micromolar range in your assay. Compare the concentration at which you observe the unexpected effect with the known IC50 for CDK12/13.
-
Expected Outcome: If the effect only occurs at concentrations significantly higher than the IC50 for CDK12/13, it may be due to an off-target activity.
-
-
Troubleshooting Step 2: Use a Structurally Different CDK12/13 Inhibitor.
-
Protocol: Treat your cells with another CDK12/13 inhibitor that has a different chemical scaffold (e.g., THZ531).
-
Expected Outcome: If the unexpected phenotype is not replicated with a different inhibitor, it is more likely to be a specific off-target effect of this compound. It is noteworthy that while both this compound and THZ531 inhibit CDK12, only this compound has been shown to induce Cyclin K degradation.[4]
-
Data and Protocols
Quantitative Data Summary
| Target | Assay Type | Value | Reference |
| On-Target | |||
| CDK12 | IC50 (ADP-glo) | 99.0 ± 10.5 nM | [6] |
| CDK12 | Kd (Binding) | 98 nM | [2][6] |
| CDK13 | IC50 | 4.9 nM | [2] |
| Off-Target | |||
| GSK3A | Kd (Binding) | 1.2 µM | [6] |
| GSK3B | Kd (Binding) | 810 nM | [6] |
| CDK6 | Kd (Binding) | 5.1 µM | [6] |
Experimental Protocols
Protocol 1: Western Blot for Cyclin K Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat cells with this compound at desired concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1 µM) or a vehicle control (DMSO) for 2 hours.[4]
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for Cyclin K and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Optimizing SR-4835 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of SR-4835 for cell viability assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during cell viability assays using this compound.
Issue 1: High Cell Death in Vehicle Control Group
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line, typically below 0.1% to 0.5%.[1][2] Run a solvent-only control to determine the toxicity threshold.[1] |
| Contamination | Regularly check for and address any bacterial or fungal contamination in your cell culture or reagents.[2] |
| Suboptimal Cell Culture Conditions | Maintain consistent and optimal cell culture conditions, including media, temperature, and CO2 levels.[2] |
Issue 2: Inconsistent IC50 or EC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Variations in Cell Seeding Density | Ensure a consistent number of cells are seeded in each well for all experiments.[3] |
| Compound Instability | Prepare fresh dilutions of this compound from a stable stock solution for each experiment to avoid degradation.[2][4] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] |
| Inconsistent Incubation Times | Use a consistent incubation time for all experiments. A time-course experiment can help determine the optimal duration.[4] |
| Batch-to-Batch Variability of Reagents | Use reagents from the same lot or batch to minimize variability. |
Issue 3: No Observable Effect of this compound at Tested Concentrations
| Possible Cause | Recommended Solution |
| Concentration is Too Low | Test a wider and higher concentration range. A logarithmic dilution series from 1 nM to 100 µM is a common starting point.[4] |
| Insensitive Cell Line | Confirm that the target cell line expresses CDK12 and CDK13, the targets of this compound. |
| Compound Inactivity | Verify the activity of your this compound stock. If possible, test it in a cell-free kinase assay.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[5][6][7] It functions as an ATP-competitive inhibitor.[6][8] Additionally, this compound acts as a "molecular glue," promoting the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[9][10] This inhibition of CDK12/13 suppresses the expression of DNA damage response (DDR) proteins, which can synergize with DNA-damaging agents and PARP inhibitors to induce cell death in cancer cells.[5][9]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment starting with a broad range of concentrations. Based on published data, a logarithmic dilution series from 1 nM to 10 µM is a suitable starting point for many cell lines.[4][5]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[5][7][11] It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility.[5] For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[4]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the specific cell line and the biological question being investigated. A time-course experiment is recommended to determine the ideal duration. Common incubation times in published studies range from 24 to 96 hours for cell viability and proliferation assays.[11][12][13] For mechanistic studies looking at protein levels, shorter incubation times of 2 to 24 hours have been used.[10][13]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type |
| CDK12 IC50 | 99 nM | Cell-free kinase assay |
| CDK12 Kd | 98 nM | Cell-free binding assay |
| CDK13 Kd | 4.9 nM | Cell-free binding assay |
Table 2: EC50/IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15.5 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 22.1 |
| Hs 578T | Triple-Negative Breast Cancer | 19.9 |
| MDA-MB-436 | Triple-Negative Breast Cancer | 24.9 |
| A375 | BRAF-mutated Melanoma | ~58 - 112 |
| Colo829 | BRAF-mutated Melanoma | ~80.7 - 160.5 |
| WM164 | BRAF-mutated Melanoma | 109.6 |
| WM983A | BRAF-mutated Melanoma | 80.7 |
| WM983B | BRAF-mutated Melanoma | 160.5 |
Data compiled from[12][13][14]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[15]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gap-27.com [gap-27.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Apoptosis | CDK | TargetMol [targetmol.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. caymanchem.com [caymanchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: SR-4835 and Cyclin K Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SR-4835 to induce cyclin K degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing cyclin K degradation?
This compound functions as a molecular glue, a novel mechanism for a CDK12/13 inhibitor.[1][2][3][4] It facilitates the interaction between the CDK12-cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2][3][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][5] The benzimidazole (B57391) side-chain of this compound is crucial for this molecular glue activity.[1][3]
Q2: How does this compound differ from other CDK12 inhibitors like THZ531?
While both this compound and THZ531 are inhibitors of CDK12, their effects on cyclin K are distinct. This compound uniquely promotes the degradation of cyclin K via the proteasome.[1][2][3] THZ531, a covalent inhibitor, also affects RNA Polymerase II phosphorylation but does not induce the degradation of cyclin K.[1][5]
Q3: What is the expected timeframe and effective concentration for observing cyclin K degradation with this compound?
Cyclin K degradation can be observed in a dose-dependent manner. In A375 melanoma cells, treatment with this compound at concentrations ranging from 0.05 to 1 µM for 2 hours has been shown to reduce cyclin K levels.[1] In the same cell line, 1 µM of this compound significantly reduced the half-life of cyclin K to approximately 47.8 minutes.[6] For triple-negative breast cancer (TNBC) cell lines, sensitivity to low-nanomolar concentrations of this compound has been reported.[7][8]
Troubleshooting Guide: Lack of Cyclin K Degradation
This guide addresses potential reasons for the failure to observe cyclin K degradation following treatment with this compound.
Problem: No significant decrease in cyclin K levels is observed after this compound treatment.
Below are potential causes and recommended troubleshooting steps.
Issues with the Compound or Experimental Setup
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your experiment. Perform a dose-response experiment with concentrations ranging from low nanomolar to low micromolar (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.[7][8] |
| Insufficient Incubation Time | Ensure an adequate incubation period. While effects can be seen as early as 2 hours, consider a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal time point for cyclin K degradation in your specific cell model.[1][9] |
| Compound Instability | Prepare fresh this compound solutions in DMSO for each experiment.[8][10] Avoid repeated freeze-thaw cycles. Assess the stability of your compound in the cell culture medium over the course of your experiment if instability is suspected.[11] |
| Suboptimal Cell Density | Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect drug response. |
Cell Line-Specific Issues
| Potential Cause | Troubleshooting Steps |
| Compromised Ubiquitin-Proteasome System | The degradation of cyclin K induced by this compound is dependent on a functional CUL4-RBX1-DDB1 ubiquitin ligase complex.[1][2][3] Confirm the expression of key components like DDB1, CUL4B, and RBX1 in your cell line via Western blot. As a positive control, treat cells with a known proteasome inhibitor like MG132 prior to and during this compound treatment; this should prevent cyclin K degradation.[1][5] |
| Low or Absent CDK12 Expression | This compound requires CDK12 to form the ternary complex that leads to cyclin K degradation.[5] Verify the expression of CDK12 in your cell line using Western blot or qPCR. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. If possible, test the compound on a sensitive cell line, such as A375 melanoma or certain triple-negative breast cancer cell lines, as a positive control.[1][7] |
Issues with Experimental Technique
| Potential Cause | Troubleshooting Steps |
| Ineffective Cell Lysis or Protein Extraction | Ensure your lysis buffer and protocol are optimized for the extraction of nuclear proteins like cyclin K and CDK12. Include protease and phosphatase inhibitors in your lysis buffer. |
| Antibody Performance | Validate the specificity and sensitivity of your primary antibodies for cyclin K and loading controls. Use a positive control lysate from a cell line known to express cyclin K. |
| Western Blot Transfer Issues | Optimize your Western blot transfer conditions to ensure efficient transfer of proteins, particularly if cyclin K is a low-abundance protein in your cells. |
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced Cyclin K Degradation
Caption: this compound acts as a molecular glue to induce cyclin K degradation.
Troubleshooting Workflow for Lack of Cyclin K Degradation
Caption: A logical workflow for troubleshooting lack of cyclin K degradation.
Key Experimental Protocols
Western Blot Analysis of Cyclin K Degradation
-
Cell Seeding: Plate cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with this compound at the desired concentrations (e.g., 0.05, 0.1, 0.2, 0.5, and 1 µM) or with DMSO as a vehicle control for the specified duration (e.g., 2 hours).[1] For proteasome inhibition control, pre-treat cells with 10 µM MG132 for 1 hour before adding this compound.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cyclin K and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the cyclin K signal to the loading control.
Cycloheximide (B1669411) (CHX) Chase Assay
-
Cell Seeding and Treatment: Seed cells as described above. Treat one set of wells with this compound (e.g., 1 µM) and another with DMSO for a short pre-incubation period (e.g., 1 hour).
-
Protein Synthesis Inhibition: Add cycloheximide (CHX) at a final concentration of 100 µg/mL to all wells to inhibit new protein synthesis.[1]
-
Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, and 120 minutes).[6]
-
Analysis: Analyze cyclin K protein levels by Western blot as described above. The rate of decrease in the cyclin K signal over time will indicate the protein's half-life in the presence or absence of this compound.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A molecular glue that promotes cyclin K degradation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 5. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Apoptosis | CDK | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Understanding the Role of the CUL4-RBX1-DDB1 Complex in SR-4835 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the CUL4-RBX1-DDB1 complex on the efficacy of the CDK12/13 inhibitor, SR-4835.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2] It functions as a "molecular glue" that induces the proteasomal degradation of Cyclin K.[3][4][5] This is achieved by promoting the formation of a ternary complex between CDK12, Cyclin K, and the DDB1 component of the CUL4-RBX1 E3 ubiquitin ligase complex.[3][4][6] This proximity leads to the ubiquitination and subsequent degradation of Cyclin K by the proteasome.[3][5]
Q2: How does the CUL4-RBX1-DDB1 complex influence the efficacy of this compound?
The cytotoxic effects of this compound are critically dependent on a functional CUL4-RBX1-DDB1 ubiquitin ligase complex.[1][3][5] Genetic screening studies have demonstrated that loss-of-function mutations in components of this complex, particularly DDB1, CUL4A, and CUL4B, confer resistance to this compound.[1][4] Knockdown of DDB1 has been shown to inhibit this compound-induced Cyclin K degradation and decrease the compound's cytotoxic potency.[3]
Q3: What are the known off-target effects of this compound?
This compound is reported to be a highly selective inhibitor of CDK12 and CDK13 with limited off-target effects.[7] In vitro kinase assays against a broad panel of kinases have shown high specificity for CDK12 and CDK13.[7] However, as with any small molecule inhibitor, it is advisable to perform appropriate control experiments to rule out potential off-target effects in your specific experimental system.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO and methanol.[8] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which can then be further diluted in culture medium. It is recommended to warm the DMSO solution and use sonication to ensure complete dissolution.[2][9] Stock solutions should be stored at -20°C or -80°C.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the molecular mechanism of this compound, highlighting the crucial role of the CUL4-RBX1-DDB1 complex.
Caption: this compound acts as a molecular glue to induce the formation of a ternary complex between CDK12-Cyclin K and DDB1, leading to the ubiquitination and proteasomal degradation of Cyclin K.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Kd | Reference |
| CDK12 | Cell-free | IC50 = 99 nM | [1] |
| CDK12 | Cell-free | Kd = 98 nM | [1][10] |
| CDK13 | Cell-free | Kd = 4.9 nM | [1][10] |
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | EC50 = 15.5 nM | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | EC50 = 22.1 nM | [8] |
| Hs 578T | Triple-Negative Breast Cancer | Cell Viability | EC50 = 19.9 nM | [8] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Cell Viability | EC50 = 24.9 nM | [8] |
| A375 | Melanoma | Proliferation | IC50 = 58 nM | [1] |
| A549 | Lung Carcinoma | Cyclin K Degradation (HiBiT) | DC50 ≈ 90 nM | [4] |
Table 3: Impact of CUL4-RBX1-DDB1 Complex Components on this compound Efficacy
| Cell Line | Genetic Perturbation | Effect on this compound Efficacy | Reference |
| A375 | DDB1 Knockdown (shRNA) | Increased IC50 (resistance) | [1] |
| MDA-MB-231 | DDB1 Knockdown | Inhibition of Cyclin K degradation | [4] |
| HEK293T | DDB1 Knockdown | Inhibition of Cyclin K degradation | [4] |
| MDA-MB-231 | CUL4A/CUL4B Knockdown | Reduced Cyclin K degradation | [4] |
| A375 | Treatment with MLN4924 (Neddylation inhibitor) | Increased IC50 from 58 nM to 216 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of the CUL4-RBX1-DDB1 complex on this compound efficacy.
DDB1 Knockdown and Cell Viability Assay
This experiment aims to determine the effect of DDB1 depletion on the cytotoxic potential of this compound.
Caption: Workflow for assessing the impact of DDB1 knockdown on this compound cell viability.
Methodology:
-
Cell Culture: Culture your cell line of interest (e.g., A375, MDA-MB-231) under standard conditions.
-
Lentiviral Transduction: Transduce cells with lentiviral particles containing either a short hairpin RNA (shRNA) targeting DDB1 or a non-targeting control shRNA.
-
Selection: Two days post-transduction, select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Verification of Knockdown: After selection, lyse a portion of the cells and perform Western blotting or quantitative PCR (qPCR) to confirm the efficient knockdown of DDB1 protein or mRNA, respectively.
-
Cell Seeding: Seed the DDB1-knockdown and control cells into 96-well plates at an appropriate density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value for this compound in both DDB1-knockdown and control cells.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between CDK12 and DDB1.
Caption: Experimental workflow for co-immunoprecipitation to detect the this compound-induced ternary complex.
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with expression vectors for tagged proteins (e.g., Myc-CDK12, HA-Cyclin K, and FLAG-DDB1).
-
Drug Treatment: 24-48 hours post-transfection, treat the cells with this compound (e.g., 1 µM) or DMSO as a control for a specified time (e.g., 4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-DDB1 and its interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting using antibodies against the respective tags (anti-Myc for CDK12 and anti-HA for Cyclin K) to detect co-immunoprecipitation.
Troubleshooting Guide
Problem 1: No or reduced Cyclin K degradation observed after this compound treatment.
-
Possible Cause 1: Inactive CUL4-RBX1-DDB1 complex.
-
Solution: Verify the expression levels of CUL4A, CUL4B, RBX1, and DDB1 in your cell line by Western blot. Perform a positive control experiment with a known molecular glue that utilizes this complex. Consider using a cell line known to have a functional CUL4-RBX1-DDB1 pathway.
-
-
Possible Cause 2: Low expression of CDK12.
-
Solution: this compound-mediated Cyclin K degradation is dependent on CDK12.[4] Confirm CDK12 expression in your cells.
-
-
Possible Cause 3: Compound inactivity.
-
Solution: Ensure the this compound is properly dissolved and has been stored correctly. Test a fresh batch of the compound.
-
-
Possible Cause 4: Proteasome inhibition.
-
Solution: Ensure that your experimental conditions do not inadvertently inhibit the proteasome. As a control, co-treatment with a proteasome inhibitor like MG132 should rescue Cyclin K from degradation.[3]
-
Problem 2: High background in co-immunoprecipitation experiments.
-
Possible Cause 1: Insufficient washing.
-
Solution: Increase the number and/or duration of washes. Consider increasing the stringency of the wash buffer by adding a low concentration of a non-ionic detergent.
-
-
Possible Cause 2: Non-specific antibody binding.
-
Solution: Pre-clear the cell lysate with beads alone before adding the specific antibody. Use a high-quality, validated antibody for immunoprecipitation. Include an isotype control antibody in a parallel experiment.
-
-
Possible Cause 3: Protein aggregation.
-
Solution: Ensure complete cell lysis and avoid excessive vortexing. Consider including a mild reducing agent in the lysis buffer.
-
Problem 3: Inconsistent results in cell viability assays.
-
Possible Cause 1: Cell seeding density.
-
Solution: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Inconsistent cell numbers can lead to variability.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Visually inspect the wells after adding the compound to ensure it has not precipitated out of solution at higher concentrations. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
Problem 4: Failure to identify CUL4-RBX1-DDB1 components in a CRISPR screen for this compound resistance.
-
Possible Cause 1: Insufficient screen pressure.
-
Solution: Optimize the concentration of this compound used for selection. The concentration should be high enough to provide a strong selective pressure for resistant cells to emerge.
-
-
Possible Cause 2: Inefficient gRNA library.
-
Solution: Ensure the gRNA library used has good coverage and that the gRNAs targeting the CUL4-RBX1-DDB1 components are effective.
-
-
Possible Cause 3: Low multiplicity of infection (MOI).
-
Solution: Optimize the lentiviral transduction to achieve an MOI that ensures most cells receive a single gRNA.
-
References
- 1. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 7. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Apoptosis | CDK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
SR-4835 experimental variability and lot-to-lot consistency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound SR-4835. The information is designed to address common issues related to experimental variability and lot-to-lot consistency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2] It functions as a "molecular glue," inducing the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1 component of the CUL4-RBX1 E3 ubiquitin ligase complex.[3][4][5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[5][6] The degradation of Cyclin K impairs the transcription of genes involved in the DNA damage response (DDR), rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[1][8]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to ensure the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C and is stable for at least three years.[3] Stock solutions in DMSO can be stored at -80°C for up to a year.[3] To prevent degradation and experimental variability, it is crucial to aliquot stock solutions and avoid repeated freeze-thaw cycles.[3] One study reported irreproducible IC50 values which were attributed to freeze-thaw cycles of a liquid solution of this compound.
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in DMSO and Methanol.[9] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in 100% DMSO. Selleck Chemicals suggests that for a 16 mg/mL concentration (32.04 mM), warming in a 50°C water bath and ultrasonication may be necessary.[3] They also caution that moisture-absorbing DMSO can reduce solubility, so using fresh, high-purity DMSO is recommended.[3]
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: As mentioned in Q2, improper storage and handling, particularly repeated freeze-thaw cycles of stock solutions, can lead to compound degradation and variable activity.
-
Solubility Issues: Poor solubility of this compound in your final assay medium can lead to inaccurate concentrations. Ensure complete dissolution in DMSO before further dilution and consider the final DMSO concentration in your experiment, which should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
-
Lot-to-Lot Variability: While specific data on this compound lot-to-lot consistency is not widely published, it is a potential source of variability for any small molecule. It is good practice to perform a dose-response validation experiment with each new lot to ensure consistent activity.
-
Cell-Based Assay Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes. Standardize these parameters across experiments.
-
Experimental Technique: Pipetting errors, variations in incubation times, and inconsistencies in reagent preparation can all contribute to variability.
Troubleshooting Guides
Issue 1: Reduced or No Cyclin K Degradation Observed
| Possible Cause | Troubleshooting Step |
| Inactive this compound | - Prepare a fresh dilution from a new aliquot of your DMSO stock. - If the problem persists, prepare a fresh DMSO stock from the powder. - Verify the age and storage conditions of the compound. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment to determine the optimal concentration for your cell line. DC50 values (concentration for 50% degradation) have been reported to be around 90 nM in A549 cells after 2 hours.[10] |
| Incorrect Incubation Time | - Conduct a time-course experiment to determine the optimal treatment duration. Significant Cyclin K degradation is often observed within 2-6 hours.[6] |
| Issues with the Ubiquitin-Proteasome System | - As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) prior to this compound treatment. This should rescue Cyclin K from degradation.[5] - Ensure the cell line expresses the necessary components of the CUL4-RBX1-DDB1 E3 ligase complex. |
| Western Blotting Problems | - See the "Troubleshooting Western Blots for Cyclin K" section below. |
Issue 2: High Variability in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Activity | - Follow the steps outlined in "Issue 1" for ensuring compound integrity. - Validate each new lot of this compound with a standard dose-response curve. |
| Cell Culture Inconsistencies | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density and confluency at the time of treatment. - Regularly test for mycoplasma contamination. |
| DMSO Toxicity | - Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%). - Include a vehicle-only (DMSO) control group. |
| Assay-Specific Variability | - For assays like clonogenic assays, ensure even cell distribution when plating. - For colorimetric or fluorometric assays, check for interference from the compound or media components. |
Data Presentation
This compound In Vitro Activity
| Parameter | Value | Target | Reference |
| IC50 | 99 nM | CDK12 | [1][2] |
| Kd | 98 nM | CDK12 | [1][2] |
| Kd | 4.9 nM | CDK13 | [1][2] |
| EC50 (Cell Proliferation) | 15.5 - 24.9 nM | TNBC Cell Lines | [9] |
| DC50 (Cyclin K Degradation) | ~90 nM (2h) | A549 cells | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cyclin K Degradation
-
Cell Culture and Treatment:
-
Seed cells (e.g., A375 melanoma or MDA-MB-231 breast cancer cells) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.01 to 3 µM) for a fixed time (e.g., 2 hours).[10]
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 1, 2, 4, 6 hours).[6]
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the Cyclin K band intensity to the corresponding loading control band intensity.
-
Troubleshooting Western Blots for Cyclin K
| Problem | Possible Cause & Solution |
| No or Weak Cyclin K Signal | - Low Protein Load: Increase the amount of protein loaded per lane. - Antibody Issue: Check the primary antibody datasheet for recommended dilutions and conditions. Use a positive control cell lysate known to express Cyclin K. - Poor Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| High Background | - Insufficient Blocking: Increase blocking time or try a different blocking agent. - Antibody Concentration Too High: Titrate the primary and secondary antibody concentrations. - Inadequate Washing: Increase the number and duration of washes with TBST. |
| Non-Specific Bands | - Antibody Specificity: Use a well-validated antibody for Cyclin K. - Sample Degradation: Ensure fresh lysates are prepared with protease inhibitors. |
Mandatory Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A molecular glue that promotes cyclin K degradation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
Preventing SR-4835 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and use of SR-4835 in aqueous solutions to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] It is insoluble in water and ethanol. For biological experiments, anhydrous DMSO is the recommended solvent for preparing stock solutions.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen?
A2: This is a common issue with hydrophobic compounds like this compound.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous medium, the rapid change in solvent polarity causes the compound to "crash out" or precipitate because its solubility limit in the final aqueous solution is exceeded.[1][2]
Q3: How can I prevent this compound from precipitating in my aqueous experimental solution?
A3: To prevent precipitation, it is crucial to employ a proper dilution strategy. This typically involves a stepwise dilution process, pre-warming the aqueous medium, and ensuring the final DMSO concentration remains low. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%.[2][3][4] However, it is essential to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent itself.[3]
Q5: Can I store this compound in an aqueous solution?
A5: It is not recommended to store this compound in aqueous solutions for extended periods, as the compound's stability may be compromised, and precipitation can occur over time.[5] Prepare fresh working solutions from a frozen DMSO stock for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation in a question-and-answer format.
Issue 1: A precipitate formed immediately after adding the this compound DMSO stock to my cell culture medium.
-
Question: What is the likely cause of immediate precipitation?
-
Answer: This is typically due to the final concentration of this compound exceeding its solubility in the aqueous medium, often caused by adding a highly concentrated stock directly to a large volume of media.[1]
-
-
Question: How can I resolve this?
-
Answer:
-
Lower the Final Concentration: Your intended working concentration may be too high. Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test (see "Experimental Protocols").
-
Use a Stepwise Dilution Method: Instead of a single large dilution, dilute the DMSO stock in a series of steps. A detailed procedure is provided below.[2][4]
-
Pre-warm Your Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[1]
-
Gentle Mixing: Add the compound dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations.[1]
-
-
Issue 2: The solution was initially clear, but a precipitate formed over time in the incubator.
-
Question: What could cause delayed precipitation?
-
Answer: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect solubility.[1]
-
Compound Instability: The compound may not be stable in the aqueous environment at 37°C over long incubation periods.
-
Media Evaporation: Evaporation can increase the concentration of the compound in the remaining medium, pushing it past its solubility limit.[1]
-
-
-
Question: How can I prevent this?
-
Answer:
-
Maintain Stable Temperature: Minimize the time that culture plates are outside the incubator.
-
Prepare Fresh Solutions: For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.
-
Ensure Proper Humidification: Maintain proper humidity levels in the incubator and use culture plates with low-evaporation lids to minimize evaporation.[1]
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Methanol | Soluble | [1] |
| DMSO | Soluble (up to 60 mg/mL) | Use fresh, anhydrous DMSO. Warming (50°C) and sonication can aid dissolution.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Aqueous Working Solutions
Objective: To prepare a stable aqueous working solution of this compound for in vitro experiments with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Carefully weigh the this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-20 mM). Using fresh DMSO is recommended as moisture can reduce solubility.
-
Vortex thoroughly. If needed, briefly sonicate or warm the solution in a 50°C water bath to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
-
Working Solution Preparation (Stepwise Dilution):
-
Pre-warm the complete cell culture medium to 37°C.[1]
-
Step 1: Intermediate Dilution in DMSO (Optional but Recommended): If your final working concentration is very low, first prepare an intermediate dilution of your high-concentration stock in DMSO (e.g., dilute the 10 mM stock to 1 mM in DMSO). This helps in accurately pipetting small volumes.
-
Step 2: Dilution into Medium:
-
In a sterile tube, add the required volume of the DMSO stock (or intermediate dilution) to a small volume of the pre-warmed medium (e.g., add 1 µL of 1 mM DMSO stock to 99 µL of medium).
-
Immediately and gently vortex or pipette up and down to mix thoroughly.
-
Transfer this intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration (e.g., add the 100 µL of the 10 µM solution to 9.9 mL of medium for a final concentration of 100 nM).
-
-
Step 3: Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The solution should be clear.
-
Protocol 2: In Vivo Formulation
For in vivo experiments, a co-solvent formulation can be used. The following is an example formulation:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution:
-
Add 50 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the mixture. Mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
-
This mixed solution should be used immediately for optimal results.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound acts as a molecular glue to induce Cyclin K degradation.
References
SR-4835 Technical Support Center: Toxicity in Non-Cancerous Cell Lines
Welcome to the SR-4835 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the CDK12/CDK13 inhibitor, this compound, with a focus on its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective, ATP-competitive dual inhibitor of cyclin-dependent kinase 12 (CDK12) and CDK13.[1][2][3] A key aspect of its mechanism is its function as a "molecular glue."[4][5][6][7] It induces the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1 component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][6] This proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, which in turn suppresses the expression of DNA damage response (DDR) genes.[1][3][8]
Q2: Is this compound cytotoxic to non-cancerous cell lines?
A2: Yes, studies have shown that this compound exhibits cytotoxic effects in the non-cancerous human embryonic kidney cell line, HEK-293T.[4] The cytotoxicity in these cells is correlated with its molecular glue activity and is dependent on the expression of DDB1, a key component of the E3 ligase complex.[4] The normal human colon epithelial cell line, FHC, has also been used in in vitro assays with this compound.[3]
Q3: What are the known off-target effects of this compound?
A3: this compound is considered highly selective for CDK12 and CDK13. In a kinase panel screen of over 450 kinases, it showed minimal off-target activity at a concentration of 10 µM.[1]
Data Presentation
While extensive comparative data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines is limited in the current literature, the following table summarizes the available IC50 values for CDK12/13 inhibition and the cytotoxic effects in various cancer cell lines for comparative purposes.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| A549 | Human Lung Carcinoma | ~90 (DC50 for Cyclin K degradation) | [4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | [4] |
| HEK-293T | Human Embryonic Kidney | Cytotoxicity is correlated with molecular glue activity | [4] |
| FHC | Normal Human Colon Epithelium | Used in in vitro assays | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for assessing its toxicity.
Caption: this compound signaling pathway.
Caption: A typical experimental workflow.
Troubleshooting Guides
Issue 1: Lower than Expected Cytotoxicity in Non-Cancerous Cells
| Possible Cause | Troubleshooting Step |
| Low expression of DDB1 or other components of the CUL4-RBX1 E3 ligase complex. | 1. Perform Western blot or qPCR to quantify the protein or mRNA levels of DDB1, CUL4A/B, and RBX1 in your cell line. 2. Compare these expression levels to a sensitive cancer cell line as a positive control. 3. If expression is low, consider transiently overexpressing DDB1 to see if it sensitizes the cells to this compound. |
| Cell line is resistant to apoptosis. | 1. Assess apoptosis using an Annexin V/PI staining assay after this compound treatment. 2. If apoptosis is not induced, investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members). |
| Incorrect drug concentration or incubation time. | 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing cytotoxicity. |
| Compound instability or degradation. | 1. Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). 2. Prepare fresh dilutions of this compound in media for each experiment. |
Issue 2: Inconsistent or No Cyclin K Degradation Observed by Western Blot
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody performance. | 1. Validate your Cyclin K antibody using a positive control (e.g., lysate from a sensitive cancer cell line treated with this compound). 2. Optimize antibody concentration and incubation time. |
| Inefficient protein extraction. | 1. Use a lysis buffer containing protease and phosphatase inhibitors. 2. Ensure complete cell lysis by sonication or other mechanical disruption methods. |
| Timing of analysis is not optimal. | Cyclin K degradation can be rapid. Perform a time-course experiment (e.g., 0, 1, 2, 4, 6 hours) after this compound treatment to identify the optimal time point for observing maximum degradation. |
| Low expression of CDK12. | This compound-induced Cyclin K degradation is dependent on CDK12. Verify CDK12 expression in your cell line via Western blot or qPCR. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Cyclin K Degradation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the Cyclin K signal to the loading control to determine the extent of degradation.
References
- 1. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Glue Degraders: A Deep Dive into a Novel Therapeutic Strategy | Blog | Biosynth [biosynth.com]
- 8. portlandpress.com [portlandpress.com]
Technical Support Center: Measuring SR-4835 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on measuring the target engagement of SR-4835 in a cellular context. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its cellular targets?
This compound is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] It functions as an ATP-competitive inhibitor.[4][5] Additionally, this compound acts as a "molecular glue," promoting the interaction between CDK12 and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.[6][7][8]
Q2: What are the primary methods to confirm this compound target engagement in cells?
There are several robust methods to measure the engagement of this compound with its targets in a cellular environment:
-
Indirect Target Engagement (Downstream Effects):
-
Western Blotting for Cyclin K Degradation: As this compound induces the degradation of cyclin K, monitoring its protein levels is a direct readout of the molecular glue activity.[6][7]
-
Western Blotting for Phospho-RNA Polymerase II (Ser2): CDK12 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2). Inhibition of CDK12 by this compound leads to a reduction in pSer2 levels, which can be quantified by Western blot.[5]
-
Gene Expression Analysis of DDR Genes: CDK12/13 inhibition by this compound suppresses the expression of key DNA Damage Response (DDR) genes such as BRCA1, ATM, and RAD51.[3] This can be measured by quantitative PCR (qPCR).
-
-
Direct Target Engagement (Physical Interaction):
-
Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stabilization of CDK12/CDK13 upon this compound binding in intact cells or cell lysates.[8][9][10]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of this compound to CDK12/CDK13 by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[2][11][12]
-
Drug Affinity Pulldown Assays: This technique uses a modified version of this compound to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry or Western blotting.[8][13]
-
Q3: What are the reported potencies of this compound?
The following table summarizes the in vitro and cellular potency of this compound from published data.
| Target | Assay Type | Potency (IC₅₀/Kd) | Reference |
| CDK12 | Binding Affinity (Kd) | 98 nM | [1][2][3] |
| CDK12 | Kinase Inhibition (IC₅₀) | 99 nM | [1][2][3] |
| CDK13 | Binding Affinity (Kd) | 4.9 nM | [1][2] |
| Cellular p-Pol II Ser2 | In-Cell Western | 100 nM (EC₅₀) | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of Cyclin K and inhibition of RNA Polymerase II CTD phosphorylation.
Experimental Protocols and Troubleshooting
Western Blot for Cyclin K Degradation
This assay provides a robust and straightforward method to assess the molecular glue activity of this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231, A375) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0.05, 0.1, 0.2, 0.5, 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 4, 6 hours).[7]
-
For proteasome inhibition control, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding this compound.[7][8]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin K (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Include a primary antibody for a loading control, such as GAPDH or β-actin (e.g., 1:10,000 dilution).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify the band intensities and normalize the Cyclin K signal to the loading control.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Cyclin K Signal | Insufficient protein loaded. | Increase the amount of protein loaded per well. |
| Low primary antibody concentration or incubation time. | Increase the primary antibody concentration or incubate overnight at 4°C.[1] | |
| Inactive secondary antibody or ECL substrate. | Use fresh reagents and test their activity. | |
| This compound is not active. | Verify the integrity and concentration of the this compound stock. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of wash steps.[1] | |
| Non-Specific Bands | Primary antibody is not specific. | Use a well-validated antibody for Cyclin K.[14] |
| Protein degradation. | Ensure protease inhibitors are included in the lysis buffer and keep samples on ice. |
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the direct binding of this compound to CDK12/CDK13 by assessing changes in their thermal stability.
-
Cell Culture and Treatment:
-
Culture cells to a high density in a suitable format (e.g., T175 flask).
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Treat the cell suspension with this compound (e.g., 10 µM) or vehicle (DMSO) and incubate for 1-2 hours at 37°C.[8]
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble CDK12 or CDK13 in each sample by Western blot.
-
-
Data Analysis:
-
Plot the band intensity of soluble CDK12/CDK13 against the temperature for both treated and untreated samples to generate a melting curve. A shift in the curve indicates target engagement.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Thermal Shift Observed | This compound concentration is too low. | Increase the concentration of this compound. |
| Incubation time is too short. | Increase the incubation time to allow for sufficient cellular uptake and binding. | |
| Inappropriate temperature range. | Adjust the temperature range to cover the melting point of CDK12/CDK13. | |
| High Variability Between Replicates | Inconsistent heating. | Ensure uniform heating of all samples in the thermal cycler. |
| Incomplete cell lysis. | Ensure complete lysis by performing sufficient freeze-thaw cycles. | |
| Pipetting errors. | Use precise pipetting techniques for all steps. |
NanoBRET™ Target Engagement Assay
This live-cell assay provides a quantitative measure of this compound binding to CDK12/CDK13.
-
Cell Transfection:
-
Compound and Tracer Addition:
-
Add the NanoBRET™ Kinase Tracer to the cells at a pre-determined optimal concentration.
-
Immediately add a serial dilution of this compound or vehicle control.
-
-
Incubation and Signal Measurement:
-
Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Add the NanoGlo® Substrate.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low BRET Signal | Low transfection efficiency. | Optimize the transfection protocol. |
| Low expression of the fusion protein. | Confirm expression by Western blot. | |
| Inactive substrate. | Use fresh NanoGlo® substrate. | |
| High Background Signal | Tracer concentration is too high. | Optimize the tracer concentration to achieve a good signal-to-background ratio. |
| Autofluorescence from the compound. | Run a control with the compound but without the tracer. | |
| No Dose-Response | This compound is not cell-permeable. | This is unlikely for this compound, but can be tested in a lysed-cell format. |
| This compound concentration range is incorrect. | Test a wider range of concentrations. | |
| The tracer is not being displaced. | Ensure the tracer and compound compete for the same binding site. |
By utilizing these detailed protocols and troubleshooting guides, researchers can effectively measure the target engagement of this compound in cells and gain valuable insights into its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 5. ibidi.com [ibidi.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 12. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 13. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin K (E7F4N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
SR-4835 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the CDK12/13 inhibitor, SR-4835, in cancer cells.
Frequently Asked Questions (FAQs)
1. My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Acquired resistance to this compound has not been extensively documented in the literature. However, based on its mechanism of action and known resistance patterns to other kinase inhibitors, several potential mechanisms can be hypothesized:
-
Target Alterations: Mutations in the ATP-binding pocket of CDK12 or CDK13 could prevent this compound from binding effectively.
-
Molecular Glue Pathway Disruption: As this compound acts as a molecular glue to induce cyclin K degradation via the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, alterations in the components of this complex (e.g., DDB1 mutations or downregulation) could confer resistance.[1][2]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Compensatory Mechanisms: Upregulation of Cyclin K expression or activation of alternative signaling pathways that bypass the dependency on CDK12/13-regulated DNA damage response (DDR) genes could overcome the effects of the inhibitor.[3][4][5][6]
2. What is the primary mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[7] It functions in two ways:
-
ATP-Competitive Inhibition: It binds to the ATP pocket of CDK12 and CDK13, preventing the phosphorylation of their substrates, which are involved in transcription and mRNA processing. This leads to the suppression of genes involved in the DNA damage response (DDR).[7][8]
-
Molecular Glue Activity: this compound promotes the interaction between CDK12 and the DDB1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK12's binding partner, Cyclin K.[1][2]
3. Are there known mutations in CDK12 that can cause resistance to inhibitors?
While specific resistance-conferring mutations for this compound have not been reported, studies on other CDK12-targeting molecules have identified point mutations in CDK12 that lead to resistance. For example, resistance to the CDK12 degrader BSJ-4-116 was associated with specific point mutations in the CDK12 protein.[9] Given that this compound has a distinct binding mode within the ATP pocket, mutations in residues critical for this interaction could lead to resistance.[7][8]
4. Could upregulation of drug efflux pumps be a cause of resistance to this compound?
Upregulation of ABC transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), is a common mechanism of resistance to various cancer drugs, including some CDK inhibitors like THZ1.[10][11] While one study suggested that resistance to the CDK12 inhibitor THZ531 can be mediated by MDR1 upregulation, it was also noted that this compound might not be a substrate for this particular transporter. However, the involvement of other ABC transporters in this compound resistance cannot be ruled out and is a plausible mechanism to investigate.
Troubleshooting Guides
Issue 1: Decreased this compound Potency and Suspected Target-Site Resistance
Symptoms:
-
A gradual or sudden increase in the IC50 value of this compound in your cell line.
-
Reduced inhibition of CDK12/13 downstream signaling (e.g., decreased phosphorylation of RNA Polymerase II Ser2) at previously effective concentrations of this compound.
Potential Cause: Acquisition of mutations in the CDK12 or CDK13 gene that alter the drug-binding site.
Troubleshooting Workflow:
Figure 1. Workflow for investigating target-site resistance.
Experimental Protocols:
-
Sanger Sequencing of CDK12/13:
-
Objective: To identify point mutations in the coding regions of CDK12 and CDK13.
-
Methodology:
-
Isolate genomic DNA from both the resistant and parental (sensitive) cell lines.
-
Design primers to amplify the exons of CDK12 and CDK13. Pay special attention to the region encoding the kinase domain.
-
Perform PCR amplification.
-
Purify the PCR products and send for Sanger sequencing.
-
Align the sequences from the resistant and parental cells to a reference sequence to identify any mutations.
-
-
-
Structural Modeling:
-
Objective: To predict the effect of an identified mutation on this compound binding.
-
Methodology:
-
Obtain the crystal structure of this compound in complex with CDK12/Cyclin K (PDB ID can be found in relevant publications).
-
Use molecular modeling software (e.g., PyMOL, Chimera) to introduce the identified mutation in silico.
-
Analyze the potential for steric hindrance or loss of key hydrogen bonds between the mutated residue and this compound.[7][8]
-
-
-
Site-Directed Mutagenesis and Functional Assay:
-
Objective: To functionally validate that a specific mutation confers resistance.
-
Methodology:
-
Introduce the identified mutation into a wild-type CDK12 expression vector using a site-directed mutagenesis kit.
-
Transfect the mutant and wild-type vectors into a CDK12-null or sensitive cell line.
-
Perform a dose-response experiment with this compound and measure cell viability (e.g., using a CellTiter-Glo assay) to compare the IC50 values between cells expressing the mutant and wild-type CDK12.
-
-
Issue 2: this compound Fails to Induce Cyclin K Degradation
Symptoms:
-
Western blot analysis shows no decrease in Cyclin K protein levels after this compound treatment, even at high concentrations.
-
The anti-proliferative effect of this compound is significantly diminished.
Potential Cause: Disruption of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which is essential for the molecular glue activity of this compound.[1][2] This could be due to mutations or altered expression of key components, particularly DDB1.
Troubleshooting Workflow:
Figure 2. Workflow for troubleshooting the molecular glue pathway.
Experimental Protocols:
-
Western Blotting for E3 Ligase Components:
-
Objective: To assess the protein levels of DDB1, CUL4A, CUL4B, and RBX1.
-
Methodology:
-
Prepare whole-cell lysates from both resistant and parental cell lines.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies specific for DDB1, CUL4A, CUL4B, and RBX1. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Analyze protein expression levels. A significant decrease in any of these components in the resistant line is a strong indicator of a dysfunctional complex.
-
-
-
Co-Immunoprecipitation (Co-IP):
-
Objective: To determine if the interaction between CDK12 and DDB1 is disrupted in resistant cells in the presence of this compound.
-
Methodology:
-
Treat both parental and resistant cells with this compound or a vehicle control for a short period (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing IP lysis buffer.
-
Incubate the lysates with an antibody against CDK12 or DDB1 overnight.
-
Use Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads and elute the proteins.
-
Perform a Western blot on the eluted proteins and probe for the co-precipitated protein (e.g., if you pulled down with CDK12, probe for DDB1). A lack of interaction in the resistant cells in the presence of this compound would suggest a resistance mechanism.
-
-
Issue 3: Suspected Increased Drug Efflux
Symptoms:
-
Resistant cells show cross-resistance to other structurally unrelated chemotherapy agents.
-
The IC50 of this compound is significantly reduced in the presence of known ABC transporter inhibitors.
Potential Cause: Upregulation of ABC transporters such as ABCB1 (MDR1) or ABCG2 (BCRP).[10][11]
Troubleshooting Workflow:
Figure 3. Workflow for investigating drug efflux-mediated resistance.
Experimental Protocols:
-
Quantitative PCR (qPCR) for ABC Transporters:
-
Objective: To measure the mRNA expression levels of ABCB1 and ABCG2.
-
Methodology:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using validated primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in expression in resistant cells compared to parental cells.
-
-
-
Functional Efflux Assay:
-
Objective: To measure the activity of ABC transporters.
-
Methodology:
-
Use a fluorescent substrate of ABC transporters, such as Rhodamine 123 (for ABCB1) or Hoechst 33342 (for ABCG2).
-
Incubate parental and resistant cells with the fluorescent substrate in the presence or absence of a relevant inhibitor (e.g., Verapamil for ABCB1, Ko143 for ABCG2).
-
Measure the intracellular fluorescence using a flow cytometer. Resistant cells with high efflux activity will show lower fluorescence, which should be reversible by the inhibitor.
-
-
Quantitative Data Summary
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Reference |
| Parental | This compound | 50 | 1 | Hypothetical |
| Resistant | This compound | 500 | 10 | Hypothetical |
| Resistant | This compound + Verapamil | 100 | 2 | Hypothetical |
| Resistant | This compound + Ko143 | 450 | 9 | Hypothetical |
This table provides a hypothetical example for interpreting results from experiments with ABC transporter inhibitors.
Issue 4: Compensatory Upregulation of Cyclin K
Symptoms:
-
Basal Cyclin K protein levels are significantly higher in resistant cells compared to parental cells.
-
Despite some this compound-induced degradation, a substantial amount of Cyclin K remains, potentially allowing for sufficient CDK12/13 activity.
Potential Cause: Cancer cells may adapt to this compound by increasing the transcription or translation of CCNK (the gene encoding Cyclin K) to counteract the drug-induced degradation. Overexpression of Cyclin K has been linked to tumorigenesis and poor prognosis in several cancers.[3][4][5][6]
Troubleshooting Workflow:
Figure 4. Workflow for investigating Cyclin K overexpression.
Experimental Protocols:
-
Baseline Expression Analysis:
-
Objective: To compare the basal mRNA and protein levels of Cyclin K in parental and resistant cells.
-
Methodology:
-
Perform qPCR for CCNK mRNA as described previously.
-
Perform Western blotting for Cyclin K protein on untreated cell lysates. Quantify the band intensities and normalize to a loading control.
-
-
-
Cyclin K Knockdown and Sensitization Assay:
-
Objective: To determine if reducing Cyclin K levels restores sensitivity to this compound.
-
Methodology:
-
Transfect the resistant cells with siRNA or a lentiviral shRNA construct targeting CCNK. Use a non-targeting control for comparison.
-
Confirm knockdown of Cyclin K by Western blot 48-72 hours post-transfection.
-
Treat the knockdown and control cells with a range of this compound concentrations.
-
Measure cell viability after 72 hours to determine if the IC50 for this compound is reduced in the Cyclin K knockdown cells.
-
-
Quantitative Data Summary
| Cell Line | Transfection | This compound IC50 (nM) | Reference |
| Parental | Non-targeting siRNA | 50 | Hypothetical |
| Resistant | Non-targeting siRNA | 500 | Hypothetical |
| Resistant | Cyclin K siRNA | 150 | Hypothetical |
This table provides a hypothetical example for interpreting results from a Cyclin K knockdown experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Coming of Age: Targeting Cyclin K in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin K interacts with β-catenin to induce Cyclin D1 expression and facilitates tumorigenesis and radioresistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SR-4835 and Dinaciclib in CDK Inhibition
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed, data-driven comparison of two notable CDK inhibitors: SR-4835, a selective dual inhibitor of CDK12 and CDK13, and dinaciclib (B612106), a potent inhibitor of multiple CDKs. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct profiles of these two compounds.
Mechanism of Action and Target Specificity
This compound is a highly selective, ATP-competitive dual inhibitor of CDK12 and CDK13.[1][2] Its mechanism of action is twofold: it directly inhibits the kinase activity of CDK12 and CDK13, and it also functions as a "molecular glue," promoting the proteasomal degradation of cyclin K, the regulatory partner of CDK12.[3][4] This dual action leads to the downregulation of genes involved in the DNA damage response (DDR), creating a synthetic lethal interaction with DNA-damaging agents and PARP inhibitors, particularly in cancers like triple-negative breast cancer (TNBC).[5][6][7]
Dinaciclib is a potent small-molecule inhibitor that targets multiple CDKs, primarily CDK1, CDK2, CDK5, and CDK9, with high affinity.[8][9][10] By inhibiting these key cell cycle and transcriptional kinases, dinaciclib induces cell cycle arrest at the G1/S and G2/M phases and suppresses the transcription of anti-apoptotic proteins.[8][11] This broad-spectrum activity has positioned dinaciclib for evaluation in a variety of hematological malignancies and solid tumors.[12][13]
The following diagram illustrates the distinct targets of this compound and dinaciclib within the CDK signaling pathway.
Caption: Targeted CDKs of this compound and Dinaciclib.
Quantitative Performance: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and dinaciclib, providing a direct comparison of their inhibitory potency and cellular effects.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | Assay Type | IC50 / Kd (nM) | Reference |
| This compound | CDK12 | IC50 | 99 | [5][2] |
| CDK12 | Kd | 98 | [5][2] | |
| CDK13 | Kd | 4.9 | [5][2] | |
| Dinaciclib | CDK1 | IC50 | 3 | [9][10] |
| CDK2 | IC50 | 1 | [9][10] | |
| CDK5 | IC50 | 1 | [9][10] | |
| CDK9 | IC50 | 4 | [9][10] | |
| CDK12 | IC50 | 30.3 | [14] |
IC50: Half maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| This compound | TNBC cell lines | Proliferation | Inhibition | Low nanomolar | [6] |
| A375 (Melanoma) | Proliferation (IC50) | Inhibition | 58 nM | [15] | |
| MDA-MB-231 | Western Blot | Suppression of ATM and RAD51 | 90 nM | [2] | |
| Dinaciclib | A2780 (Ovarian) | DNA incorporation (IC50) | Inhibition | 4 nM | [9] |
| Raji (Lymphoma) | Apoptosis | Induction | Not specified | [11] | |
| OSCC cell lines | Cell Viability | Dose-dependent decrease | 12.5 - 25 nM | [16] | |
| CC-RCC cell lines | Cell Cycle | S phase decrease | 40 nM | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize CDK inhibitors.
Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.
-
Reaction Setup : Prepare a reaction mixture containing the kinase (e.g., recombinant CDK12/CycK), the substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and the assay buffer.
-
Inhibitor Addition : Add serial dilutions of the test compound (this compound or dinaciclib) or vehicle control to the reaction mixture.
-
Initiation : Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and Detection : Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., ADP-Glo™). Luminescence is inversely proportional to kinase activity.
-
Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.
Cell Viability Assay (Example: MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the CDK inhibitor (this compound or dinaciclib) for a specified duration (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis (Example: Propidium (B1200493) Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Treat cells with the CDK inhibitor or vehicle control for the desired time.
-
Harvesting and Fixation : Harvest the cells and fix them in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.
-
Staining : Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
The following diagram outlines a general experimental workflow for comparing CDK inhibitors.
Caption: Workflow for evaluating CDK inhibitors.
Summary and Conclusion
This compound and dinaciclib represent two distinct strategies for targeting CDKs in cancer therapy.
-
This compound offers high selectivity for CDK12 and CDK13, a unique dual mechanism of action, and a synergistic effect with DNA-damaging agents. Its focused targeting may lead to a more favorable therapeutic window with fewer off-target effects.
-
Dinaciclib provides broad and potent inhibition of multiple cell cycle and transcriptional CDKs, resulting in robust anti-proliferative and pro-apoptotic effects across a range of cancer types. Its pan-CDK inhibitory profile may be advantageous in cancers driven by multiple CDK dysregulations.
The choice between a highly selective inhibitor like this compound and a broad-spectrum inhibitor like dinaciclib will depend on the specific cancer context, the underlying molecular drivers, and the desired therapeutic outcome. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in the advancement of CDK-targeted therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dinaciclib - Wikipedia [en.wikipedia.org]
- 13. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SR-4835 and Other Selective CDK12/13 Inhibitors for Researchers
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases 12 and 13 (CDK12/13) has emerged as a promising strategy, particularly for cancers dependent on transcriptional regulation and DNA damage response (DDR) pathways. This guide provides a detailed comparison of SR-4835, a notable CDK12/13 inhibitor, with other selective inhibitors, focusing on their mechanisms of action, potency, and preclinical efficacy. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Modalities
Selective CDK12/13 inhibitors can be broadly categorized based on their mechanism of action: conventional ATP-competitive inhibition and the more recently elucidated molecular glue-induced degradation.
This compound: A Molecular Glue Degrader
This compound is a highly selective, orally bioavailable dual inhibitor of CDK12 and CDK13.[1] What sets this compound apart is its function as a "molecular glue."[2][3] It facilitates the formation of a ternary complex between CDK12, its cyclin partner Cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][4][5] The degradation of Cyclin K is a critical determinant of the cytotoxic effects of this compound.[1]
THZ531: A Covalent Inhibitor
In contrast, THZ531 is a covalent inhibitor of CDK12 and CDK13.[6][7] It irreversibly binds to a cysteine residue located outside the kinase domain of CDK12 and CDK13.[7] While THZ531 effectively inhibits the kinase activity of CDK12/13, it does not induce the degradation of Cyclin K.[1][4][5] This fundamental difference in their mechanism of action has significant implications for their biological activity and potential therapeutic applications.
CTX-439: A First-in-Class Oral Inhibitor
CTX-439 is another orally available inhibitor that is highly selective for CDK12.[8][9] As an ATP-competitive inhibitor, it is expected to have a synergistic effect with PARP inhibitors and other chemotherapeutic agents by decreasing the expression of genes involved in the DNA damage response.[8][9]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the reported biochemical and cellular potencies of this compound and other selective CDK12/13 inhibitors. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.
Table 1: Biochemical Potency of Selective CDK12/13 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Notes |
| This compound | CDK12 | 99[10] | 98[10] | Reversible, ATP-competitive inhibitor.[11] |
| CDK13 | 4.9[10] | |||
| THZ531 | CDK12 | 158[6][12] | Covalent inhibitor.[6][7] | |
| CDK13 | 69[6][12] | |||
| CTX-439 | CDK12/13 | Not explicitly reported in searches | Orally bioavailable ATP-competitive inhibitor.[13] | |
| Compound 12b (CDK12/13-IN-3) | CDK12 | 107.4[4][14] | Orally active inhibitor.[4][14] | |
| CDK13 | 79.4[4][14] |
Table 2: Cellular Potency of Selective CDK12/13 Inhibitors
| Inhibitor | Cell Line | IC50 / EC50 (nM) | Assay Type |
| This compound | A375 (Melanoma) | 58[12] | Proliferation Assay |
| MDA-MB-231 (TNBC) | < 100[15] | Cell Proliferation | |
| THZ531 | Jurkat (T-cell leukemia) | 50[6][16] | Proliferation Assay |
| OVCAR3 (Ovarian Cancer) | ~100 (near complete effect at 200 nM)[17] | Viability Assay | |
| CTX-439 | Various | Not explicitly reported in searches | |
| Compound 12b (CDK12/13-IN-3) | Multiple Cancer Cell Lines | Nanomolar levels[4][14] | Antiproliferative Activity |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by CDK12/13 inhibition and a typical experimental workflow for evaluating these inhibitors.
Caption: CDK12/13 signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating CDK12/13 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and other selective CDK12/13 inhibitors.
Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of inhibitors against CDK12/Cyclin K and CDK13/Cyclin K.
Materials:
-
Recombinant human CDK12/Cyclin K and CDK13/Cyclin K complexes.
-
Kinase buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).[18]
-
ATP (at Km concentration for each kinase).
-
Substrate (e.g., GST-CTD peptide).[10]
-
[γ-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, LanthaScreen™).[18][19]
-
Test inhibitors (serially diluted in DMSO).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serially diluted inhibitors to the wells of the plate.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[18]
-
Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).
-
Detect the kinase activity. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate. For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Western Blot for Cyclin K Degradation
Objective: To assess the ability of inhibitors to induce the degradation of Cyclin K in cells.
Materials:
-
Cell culture medium and supplements.
-
Test inhibitors (this compound, THZ531).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Cyclin K, anti-GAPDH (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for different time points (e.g., 2, 4, 6 hours). Include a vehicle control (DMSO) and a positive control for proteasomal degradation (co-treatment with MG132).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of Cyclin K.
Cellular Proliferation Assay
Objective: To determine the effect of inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
Test inhibitors (serially diluted).
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK8).[20][21]
-
Plate reader.
Procedure:
-
Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the EC50 value.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of inhibitors in a preclinical animal model.
Materials:
-
Cancer cells for implantation (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX).[22][23]
-
Matrigel (optional, for co-injection with cells).
-
Test inhibitors formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).[7]
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Implant cancer cells or tumor tissue subcutaneously or orthotopically into the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).[3]
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly).
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
This compound represents a distinct class of selective CDK12/13 inhibitors due to its unique molecular glue mechanism that leads to the degradation of Cyclin K. This is in contrast to covalent inhibitors like THZ531, which solely inhibit kinase activity. The preclinical data suggest that both approaches can effectively inhibit cancer cell proliferation. The choice of inhibitor for further research and development may depend on the specific cancer context and the desired therapeutic outcome. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the CDK12/13 axis in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. NanoBRET® Target Engagement CDK Selectivity Systems [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. benchchem.com [benchchem.com]
- 9. CDK12 Inhibitor CTX-439 | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 10. thesgc.org [thesgc.org]
- 11. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Dual inhibition of CDK12 and CDK13 uncovers actionable vulnerabilities in patient-derived ovarian cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ichorlifesciences.com [ichorlifesciences.com]
- 23. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation of SR-4835 Molecular Glue Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular glue SR-4835's performance against other alternatives, supported by experimental data. We detail the methodologies for key experiments and present quantitative data in structured tables for ease of comparison.
Mechanism of Action: this compound as a Cyclin K Degrader
This compound is a selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1] Unlike traditional kinase inhibitors that only block enzymatic activity, this compound functions as a molecular glue. It induces the proximity of the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical co-activator for CDK12/13.[3][4] The degradation of cyclin K is a key contributor to the cytotoxic effects of this compound in cancer cells.[1] The benzimidazole (B57391) side-chain of this compound has been identified as crucial for its molecular glue activity.[4]
Signaling Pathway of this compound Action
Caption: this compound molecular glue mechanism of action.
Quantitative Performance of this compound
The activity of this compound has been quantified through various assays, primarily focusing on its ability to induce cyclin K degradation and inhibit cancer cell proliferation.
| Metric | Cell Line | Value | Reference |
| DC₅₀ (Cyclin K Degradation) | A549 (HiBiT tagged) | ~90 nM | [3] |
| Dₘₐₓ (Cyclin K Degradation) | A549 (HiBiT tagged) | >95% | [3] |
| IC₅₀ (Cell Proliferation) | A375 (Melanoma) | 117.5 nM | [2] |
| IC₅₀ (Cell Proliferation) | Colo829 (Melanoma) | 104.5 nM | [2] |
| IC₅₀ (Cell Proliferation) | WM164 (Melanoma) | 109.6 nM | [2] |
| IC₅₀ (Cell Proliferation) | WM983A (Melanoma) | 80.7 nM | [2] |
| IC₅₀ (Cell Proliferation) | WM983B (Melanoma) | 160.5 nM | [2] |
| IC₅₀ (CDK12 Kinase Activity) | Cell-free assay | 99 nM | [2] |
| IC₅₀ (CDK13 Kinase Activity) | Cell-free assay | 4.9 nM | [2] |
Comparison with Alternative CDK12 Inhibitors
A key distinction of this compound is its molecular glue activity, which is not present in all CDK12 inhibitors. The most notable comparison is with THZ531, a covalent CDK12/13 inhibitor.
| Compound | Mechanism | Cyclin K Degradation | Reference |
| This compound | Molecular Glue / Kinase Inhibitor | Yes | [3][4] |
| THZ531 | Covalent Kinase Inhibitor | No | [3][4] |
| (R)-CR8 | Molecular Glue / Kinase Inhibitor | Yes | [5] |
| HQ461 | Molecular Glue | Yes | [6] |
Logical Comparison of this compound and THZ531
Caption: this compound vs. THZ531 mechanism comparison.
Experimental Protocols
Detailed methodologies for the key experiments used to validate this compound's activity are provided below.
Immunoblotting for Cyclin K Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of cyclin K upon treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.05, 0.1, 0.2, 0.5, and 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
CRISPR/Cas9 Loss-of-Function Screen
This genome-wide screen identifies genes essential for the cytotoxic activity of this compound.
-
Cell Line Preparation: Generate a stable Cas9-expressing cell line (e.g., A375-Cas9).
-
Lentiviral gRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-wide lentiviral gRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single gRNA.
-
Selection and Expansion: Select the transduced cells with an appropriate antibiotic (e.g., puromycin) and expand the cell population.
-
This compound Treatment: Treat the library-transduced cells with this compound (e.g., 50 nM) or vehicle control (DMSO) for an extended period (e.g., 14 days).[1]
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the surviving cells. Amplify the gRNA-containing regions by PCR and subject the amplicons to next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the abundance of each gRNA in the this compound-treated versus the control group. Genes whose gRNAs are depleted in the treated sample are considered synthetic lethal with this compound, while genes whose gRNAs are enriched are considered rescue genes.[1]
Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound activity.
Co-Immunoprecipitation for CDK12-DDB1 Interaction
This assay is used to demonstrate that this compound promotes the interaction between CDK12 and DDB1.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for tagged proteins, such as Myc-CDK12 and Flag-DDB1.
-
Cell Treatment: Treat the transfected cells with this compound or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to beads (e.g., agarose (B213101) or magnetic beads) overnight at 4°C.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins from the beads.
-
Immunoblot Analysis: Analyze the eluted proteins by immunoblotting using an antibody against the other tagged protein (e.g., anti-Myc antibody) to detect the co-immunoprecipitated protein. An increase in the co-immunoprecipitated protein in the this compound-treated sample indicates an enhanced interaction.[8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
SR-4835 vs. Pan-CDK Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of SR-4835, a selective CDK12/13 inhibitor, against pan-CDK inhibitors. This analysis is supported by experimental data to inform preclinical research and drug development decisions.
This compound has emerged as a highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] In contrast to pan-CDK inhibitors that target a broad range of CDKs, this compound's focused mechanism of action presents a potentially more targeted therapeutic strategy with a distinct biological impact. Pan-CDK inhibitors, such as flavopiridol (B1662207) and dinaciclib (B612106), exert their effects by inhibiting multiple CDKs involved in cell cycle progression and transcription, leading to cell cycle arrest.
Mechanism of Action: A Tale of Two Strategies
This compound's primary mechanism involves the ATP-competitive inhibition of CDK12 and CDK13.[2] This selective inhibition leads to the suppression of DNA Damage Response (DDR) proteins, creating a "BRCAness" phenotype in cancer cells and synergizing with DNA-damaging agents and PARP inhibitors.[3] A unique characteristic of this compound is its function as a "molecular glue," promoting the degradation of cyclin K via the CUL4-RBX1-DDB1 E3 ligase complex, further disrupting CDK12/13 activity.[4][5][6][7]
Pan-CDK inhibitors, on the other hand, induce a broader shutdown of cell cycle and transcriptional machinery. By inhibiting CDKs such as CDK1, CDK2, CDK4, CDK6, and CDK9, these agents can induce cell cycle arrest at multiple checkpoints (G1, S, and G2/M phases) and globally suppress transcription.
Quantitative Data Presentation
In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) |
| This compound | CDK12 | 99 |
| Dinaciclib | CDK12 | 30.3 |
| Flavopiridol | CDK12 | 285 |
Note: Data is compiled from a single study for direct comparison. Lower IC50 values indicate greater potency.
Cellular Proliferation (IC50 values)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | A375 | Melanoma | 58 |
| Colo829 | Melanoma | 80.7 | |
| WM164 | Melanoma | 160.5 | |
| Dinaciclib | MDA-MB-231 | Triple-Negative Breast Cancer | ~11 |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~11 | |
| Flavopiridol | MCF-7 | Breast Cancer (ER+) | ~500-1000 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~200-700 |
Note: Data is compiled from multiple studies. Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
In Vitro Kinase Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK.
Materials:
-
Recombinant CDK/cyclin complex (e.g., CDK12/CycK)
-
Kinase substrate (e.g., His-c-Myc)
-
[γ-³²P]ATP
-
Test compounds (this compound, pan-CDK inhibitors)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, kinase reaction buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Clonogenic Assay - Representative Protocol)
Objective: To assess the long-term effect of a compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compounds
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Allow the cells to grow for an additional 7-10 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining - Representative Protocol)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time (e.g., 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Efficacy
While direct head-to-head in vivo comparative studies are limited, both this compound and pan-CDK inhibitors have demonstrated anti-tumor activity in xenograft models. This compound has shown potent in vivo activity in triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models, where it augments the anti-cancer activity of DNA-damaging agents.[1][2] Dinaciclib has also shown efficacy in various xenograft models, including those for TNBC.[8] Notably, in one study investigating the sensitization of TNBC to olaparib (B1684210), dinaciclib was effective in vivo, whereas this compound did not show an improvement in olaparib response in the tested models.
Patient-Derived Xenograft (PDX) Model (General Protocol)
Objective: To evaluate the anti-tumor efficacy of a compound in a model that more closely recapitulates the heterogeneity of human tumors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Patient tumor tissue fragments
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Surgically implant a small fragment of a patient's tumor into the appropriate anatomical location in immunocompromised mice (e.g., mammary fat pad for breast cancer).
-
Allow the tumor to establish and grow to a palpable size.
-
Randomize the mice into treatment groups (vehicle control, this compound, pan-CDK inhibitor).
-
Administer the treatments according to the specified dose and schedule.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound and pan-CDK inhibitors represent two distinct approaches to targeting the CDK family in cancer. This compound offers high selectivity for CDK12/13, leading to a specific mechanism of action involving the suppression of the DNA damage response and a unique molecular glue activity. This selectivity may translate to a more favorable therapeutic window compared to the broad activity of pan-CDK inhibitors. However, potent pan-CDK inhibitors like dinaciclib may exhibit greater potency against certain CDK family members and have shown efficacy in various preclinical models.
The choice between a selective inhibitor like this compound and a pan-CDK inhibitor will depend on the specific cancer type, its underlying genetic and molecular characteristics, and the desired therapeutic strategy (e.g., monotherapy vs. combination therapy). The experimental data and protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations and make informed decisions in the development of novel cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A molecular glue that promotes cyclin K degradation | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
SR-4835: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Its efficacy in preclinical models, particularly in triple-negative breast cancer, has established it as a significant tool for cancer research. A critical aspect of its preclinical evaluation is its selectivity profile, as off-target kinase interactions can lead to unforeseen toxicities and confound experimental results. This guide provides a comprehensive comparison of this compound's cross-reactivity with other kinases, supported by experimental data and detailed protocols.
Executive Summary
Extensive kinase profiling has demonstrated the high selectivity of this compound for CDK12 and CDK13. In a broad panel of over 450 kinases, this compound exhibited minimal off-target activity at a concentration of 10 µM. The primary off-targets with measurable binding affinity are Cyclin-Dependent Kinase 6 (CDK6), Glycogen Synthase Kinase 3 Alpha (GSK3A), and Glycogen Synthase Kinase 3 Beta (GSK3B). Additionally, this compound displays a tenfold lower potency for Cyclin-Dependent Kinase 10 (CDK10).
Quantitative Kinase Selectivity Data
The following table summarizes the cross-reactivity of this compound against its primary targets and key off-targets, as determined by various kinase assays.
| Target | Assay Type | Potency (Kd or IC50) | Reference |
| CDK12 | Binding Affinity (DiscoverX) | 98 nM | |
| ADP-Glo Kinase Assay | 99.0 ± 10.5 nM | ||
| CDK13 | Cell-free assay | 4.9 nM (IC50) | |
| CDK6 | Binding Affinity | 5.1 µM | |
| GSK3A | Binding Affinity | 1.2 µM | |
| GSK3B | Binding Affinity | 810 nM | |
| CDK10 | Dose-response inhibition | ~10-fold lower than CDK12/13 |
Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) is a measure of inhibitory potency. Lower values indicate higher affinity/potency.
Kinome Scan Profiling
A comprehensive kinome scan was performed to assess the selectivity of this compound across the human kinome. At a concentration of 10 µM, this compound demonstrated remarkable selectivity, with very few kinases showing significant inhibition. This high degree of selectivity minimizes the potential for confounding off-target effects in experimental systems.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of the key assays used to determine the kinase selectivity of this compound.
DiscoverX KINOMEscan™ Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand.
Workflow:
Figure 1. Workflow for the KINOMEscan™ binding assay.
Protocol:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.
-
Binding Reaction: The DNA-tagged kinase, liganded beads, and this compound are combined in a multi-well plate.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR). The amount of kinase captured is inversely proportional to the binding affinity of the test compound.
ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Workflow:
Figure 2. Workflow for the ADP-Glo™ kinase assay.
Protocol:
-
Kinase Reaction: The kinase, its substrate, ATP, and this compound (at various concentrations) are incubated together in a multi-well plate.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The light output is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity in the presence of the inhibitor.
Radioactive Kinase Assay
This traditional method measures the incorporation of a radioactive phosphate (B84403) group (from [γ-³²P]ATP) into a substrate by the kinase.
Workflow:
Figure 3. Workflow for a radioactive kinase assay.
Protocol:
-
Kinase Reaction: The kinase, substrate, [γ-³²P]ATP, and this compound are incubated together.
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid or denaturant.
-
Separation: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: The filter is washed to remove unbound [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. A decrease in radioactivity compared to a control without the inhibitor indicates kinase inhibition.
Signaling Pathway Context
This compound's primary targets, CDK12 and CDK13, are key regulators of transcription elongation. They phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the transition from transcription initiation to productive elongation. By inhibiting CDK12/13, this compound disrupts this process, leading to the downregulation of genes with long introns and those involved in the DNA damage response (DDR).
Figure 4. Simplified signaling pathway of this compound action.
Conclusion
The available data strongly support the classification of this compound as a highly selective inhibitor of CDK12 and CDK13. Its minimal cross-reactivity with a wide range of other kinases makes it a valuable and precise tool for studying the biological functions of CDK12 and CDK13 and for exploring their therapeutic potential in oncology. The detailed experimental protocols provided herein offer a foundation for the independent verification and further exploration of this compound's kinase interaction profile.
SR-4835 and Irinotecan: A Synergistic Combination Targeting DNA Damage and Repair in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical in vivo synergistic effects of SR-4835, a first-in-class, orally bioavailable dual inhibitor of cyclin-dependent kinase 12 and 13 (CDK12/13), and irinotecan (B1672180), a topoisomerase I inhibitor. The combination of these two agents has shown promising results in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat subtype of breast cancer. This guide will delve into the mechanisms of action of both drugs, the scientific rationale for their combination, available preclinical data, and detailed experimental considerations.
Mechanism of Action: A Two-Pronged Attack on Cancer Cell DNA
The potent synergy between this compound and irinotecan stems from their complementary mechanisms of action, which create a synthetic lethal scenario for cancer cells.
This compound: Disarming the DNA Damage Response
This compound is a highly selective inhibitor of CDK12 and CDK13, two kinases that play a crucial role in the transcription of genes involved in the DNA damage response (DDR)[1]. By inhibiting CDK12/13, this compound effectively suppresses the expression of key DDR proteins, such as those involved in homologous recombination repair (e.g., BRCA1, RAD51). This suppression of the DDR machinery creates a state of "BRCAness" in cancer cells, rendering them highly vulnerable to DNA damaging agents[1][2].
Irinotecan: Inducing DNA Damage
Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription[3][4][5]. By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication[3][6][7].
The Synergy: By first disabling the cancer cell's ability to repair DNA damage with this compound, the subsequent administration of irinotecan, which induces extensive DNA damage, leads to a catastrophic level of genomic instability and ultimately, apoptosis.
Signaling Pathway and Experimental Workflow
Preclinical In Vivo Data
The primary evidence for the synergistic activity of this compound and irinotecan comes from a study utilizing a patient-derived xenograft (PDX) model of triple-negative breast cancer. While the specific quantitative data from the tumor growth curves and statistical analyses are not publicly available, the study reported that the combination of this compound and irinotecan resulted in rapid tumor regression. This suggests a potent synergistic effect in vivo.
Table 1: Summary of In Vivo Efficacy of this compound and Irinotecan Combination
| Treatment Group | Reported Outcome in TNBC PDX Model |
| Vehicle Control | Progressive tumor growth |
| This compound Monotherapy | Decreased tumor growth |
| Irinotecan Monotherapy | Decreased tumor growth |
| This compound + Irinotecan | Rapid tumor regression |
Note: This table is a qualitative summary based on available abstracts and reports. Specific tumor growth inhibition percentages and statistical significance are not publicly available.
Experimental Protocols
Detailed experimental protocols for the in vivo synergy studies of this compound and irinotecan are not fully available in the public domain. However, based on standard preclinical oncology research practices, a typical protocol would include the following components:
1. Animal Model:
-
Species and Strain: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used for patient-derived xenograft studies to prevent graft rejection.
-
Tumor Model: Patient-derived xenografts (PDXs) from triple-negative breast cancer patients are implanted, often orthotopically in the mammary fat pad, to better recapitulate the tumor microenvironment.
2. Dosing and Administration:
-
This compound: As an orally bioavailable compound, this compound would likely be administered daily or twice daily via oral gavage. The specific dosage would be determined from prior maximum tolerated dose (MTD) studies.
-
Irinotecan: Irinotecan is typically administered intravenously (IV) on an intermittent schedule (e.g., once or twice weekly). The dosage would also be based on established MTDs in mice.
-
Combination Therapy: The dosing schedule for the combination would be designed to maximize synergy while minimizing overlapping toxicities. This could involve concurrent or sequential administration.
3. Study Endpoints and Analysis:
-
Primary Endpoint: Tumor growth inhibition is the primary endpoint, measured by regular caliper measurements of tumor volume.
-
Secondary Endpoints: These may include body weight monitoring to assess toxicity, survival analysis, and pharmacodynamic studies to measure target engagement in the tumor tissue (e.g., phosphorylation of CDK12/13 substrates, markers of DNA damage).
-
Statistical Analysis: Tumor growth data is typically analyzed using statistical methods such as two-way ANOVA to compare the different treatment groups.
Comparison with Other Alternatives
The this compound and irinotecan combination offers a targeted approach to enhancing the efficacy of a conventional chemotherapeutic agent. Other therapeutic strategies for TNBC include:
-
PARP Inhibitors (for BRCA-mutated TNBC): Olaparib and talazoparib (B560058) are approved for germline BRCA-mutated HER2-negative breast cancer. The mechanism of synergy with DDR inhibitors like this compound would be similar to that with irinotecan.
-
Immune Checkpoint Inhibitors: Pembrolizumab, in combination with chemotherapy, is approved for PD-L1-positive metastatic TNBC. The interaction between CDK12/13 inhibition and the immune system is an area of active research.
-
Antibody-Drug Conjugates: Sacituzumab govitecan, which targets Trop-2, is approved for metastatic TNBC.
The key advantage of the this compound and irinotecan combination is its potential applicability to a broader TNBC population, not limited by BRCA mutation status or PD-L1 expression.
Conclusion
The preclinical evidence for the synergy between this compound and irinotecan in TNBC is compelling. By exploiting the synthetic lethal interaction between the induction of DNA damage and the inhibition of the DNA damage response, this combination therapy has the potential to be a highly effective treatment strategy for this challenging cancer. Further investigation, including the public dissemination of detailed quantitative data and the initiation of clinical trials, is eagerly awaited by the research and clinical communities.
References
- 1. medkoo.com [medkoo.com]
- 2. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. Topoisomerase I inhibition in colorectal cancer: biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SR-4835-Induced Synthetic Lethality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CDK12/13 inhibitor SR-4835 with alternative compounds, focusing on the confirmation of its synthetic lethal effects. Experimental data is presented to support the comparative analysis, along with detailed protocols for key validation assays.
This compound is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2][3] Its mechanism of action extends beyond simple kinase inhibition. This compound functions as a "molecular glue," promoting the proteasomal degradation of Cyclin K, a key partner of CDK12.[4][5] This degradation is dependent on the CUL4–RBX1–DDB1 E3 ligase complex.[4] The downstream effect of this action is the suppression of genes involved in the DNA Damage Response (DDR), creating a "BRCAness" phenotype in cancer cells.[1] This acquired vulnerability makes cancer cells susceptible to synthetic lethality when treated with agents that cause DNA damage, such as PARP inhibitors and platinum-based chemotherapy.[1][2][4]
Performance Comparison of this compound and Alternatives
The efficacy of this compound has been benchmarked against other CDK inhibitors in various cancer cell lines. The following tables summarize key quantitative data from these comparative studies.
| Compound | Target(s) | IC50 (CDK12, in vitro kinase assay) | Cell Line | IC50 (Cell Proliferation) | Reference |
| This compound | CDK12/13 | 99 nM | A375 (Melanoma) | 117.5 nM | [6] |
| Colo829 (Melanoma) | 104.5 nM | [6] | |||
| WM164 (Melanoma) | 109.6 nM | [6] | |||
| WM983A (Melanoma) | 80.7 nM | [6] | |||
| WM983B (Melanoma) | 160.5 nM | [6] | |||
| THZ531 | CDK12/13 (covalent) | 174 nM | - | - | [7] |
| NVP-2 | CDK9 | 40.9 nM | - | - | [7] |
| Flavopiridol | Pan-CDK | 285 nM | - | - | [7] |
| THZ1 | CDK7 (covalent) | 87.2 nM | - | - | [7] |
Table 1: Comparative Potency of this compound and Other CDK Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of this compound against CDK12 and its anti-proliferative effects in various melanoma cell lines, alongside the in vitro potency of other CDK inhibitors against CDK12.
| Combination | Cell Line | Observation | Quantitative Synergy Data | Reference |
| This compound + Cisplatin | Urothelial Carcinoma (in vivo xenograft) | Synergistic effect against tumor growth. | Not specified in abstract. | [8] |
| This compound + PARP inhibitors | Triple-Negative Breast Cancer | Promotes synergy. | Specific CI values not provided. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the confirmation of this compound's synthetic lethality are provided below.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound alone or in combination with a DNA-damaging agent.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231 for TNBC)
-
Complete cell culture medium
-
This compound
-
Synergistic agent (e.g., Olaparib or Cisplatin)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of single cells (typically 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose range of this compound, the synergistic agent, or a combination of both. Include a vehicle-treated control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation: Wash the colonies with PBS and fix them with the fixation solution for 10-15 minutes.
-
Staining: Stain the fixed colonies with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect on cell survival.
Immunoblotting for DNA Damage Response (DDR) Proteins
This technique is used to measure the protein levels of key DDR markers to confirm that this compound induces a "BRCAness" phenotype.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRCA1, anti-RAD51, anti-ATM, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
RNA Sequencing (RNA-seq)
RNA-seq is employed to understand the global transcriptional changes induced by this compound, particularly the downregulation of DDR genes.
Materials:
-
RNA extracted from treated and untreated cells
-
RNA quality control instrumentation (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
RNA Isolation and QC: Isolate total RNA from cells and assess its quality and quantity.
-
Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes up- or down-regulated by this compound treatment.
-
Conduct pathway analysis to determine the biological processes affected, with a focus on DNA repair pathways.
-
Visualizing the Mechanisms of this compound
The following diagrams illustrate the key pathways and experimental logic involved in confirming this compound-induced synthetic lethality.
Caption: this compound molecular glue mechanism and induction of synthetic lethality.
Caption: Experimental workflow for confirming this compound-induced synthetic lethality.
Caption: Logical relationship of this compound-induced synthetic lethality.
References
- 1. Therapeutic Targeting of CDK12/CDK13 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison: The CDK12/13 Inhibitor SR-4835 Versus Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockdown of a target is critical for experimental design and interpretation. This guide provides an objective comparison of the small molecule inhibitor SR-4835 and genetic knockdown approaches for studying the roles of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).
This comparison guide delves into the mechanisms of action, effects on gene expression, and cellular phenotypes associated with both this compound treatment and genetic knockdown of CDK12/13. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments and visual diagrams of relevant pathways and workflows.
Differentiating Mechanisms: Kinase Inhibition and Molecular Glue Activity vs. Genetic Ablation
This compound is a potent and highly selective ATP-competitive dual inhibitor of CDK12 and CDK13.[1][2][3] Beyond its role as a kinase inhibitor, this compound also functions as a "molecular glue."[4][5][6][7][8][9][10] This unique mechanism involves the recruitment of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex to the CDK12-cyclin K complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5][6][8][9][10] This degradation is dependent on the presence of CDK12.[4][10]
In contrast, genetic knockdown, typically achieved through techniques like RNA interference (siRNA or shRNA) or CRISPR/Cas9-mediated gene knockout, directly reduces or eliminates the expression of CDK12 and/or CDK13 at the mRNA or protein level.[11] This approach provides a direct assessment of the consequences of the target protein's absence.
Comparative Effects on Gene Expression and Cellular Phenotypes
Both this compound and genetic knockdown of CDK12/13 lead to a similar spectrum of cellular effects, primarily through the downregulation of genes involved in the DNA Damage Response (DDR).[11][12] This "BRCAness" phenotype sensitizes cancer cells to PARP inhibitors and DNA-damaging chemotherapeutic agents.[1]
Quantitative Comparison of this compound and Genetic Knockdown
The following tables summarize the quantitative effects of this compound and CDK12/13 knockdown on gene expression and cell viability.
| Treatment/Intervention | Cell Line | Target Genes | Fold Change/Effect | Reference |
| This compound (30 nM, 6h) | A375 (Melanoma) | BRCA1 | ~0.6-fold decrease | [12] |
| RAD51 | ~0.7-fold decrease | [12] | ||
| ATM | ~0.7-fold decrease | [12] | ||
| XRCC2 | ~0.6-fold decrease | [12] | ||
| FANCI | ~0.6-fold decrease | [12] | ||
| FANCD2 | ~0.7-fold decrease | [12] | ||
| This compound (100 nM, 6h) | A375 (Melanoma) | BRCA1 | ~0.4-fold decrease | [12] |
| RAD51 | ~0.5-fold decrease | [12] | ||
| ATM | ~0.5-fold decrease | [12] | ||
| XRCC2 | ~0.4-fold decrease | [12] | ||
| FANCI | ~0.4-fold decrease | [12] | ||
| FANCD2 | ~0.5-fold decrease | [12] | ||
| CDK12 siRNA | Thyroid Cancer Cells | p-RNAPII (Ser2) | Reduced Phosphorylation | [11] |
| CDK13 siRNA | Thyroid Cancer Cells | p-RNAPII (Ser2) | Reduced Phosphorylation | [11] |
| Combined CDK12/13 siRNA | Thyroid Cancer Cells | p-RNAPII (Ser2) | Further Reduced Phosphorylation | [11] |
| Intervention | Cell Lines | IC50/EC50 | Reference |
| This compound | Colo829, A375, WM164, WM983A, WM983B (Melanoma) | 80.7 - 160.5 nM | [12] |
| Glioblastoma Stem Cells (GSCs) | Sensitive in the nM range | [13] | |
| This compound | MDA-MB-231 (TNBC) | Not specified, but effective at 90 nM | [14] |
| THZ531 (another CDK12/13 inhibitor) | Glioblastoma Stem Cells (GSCs) | Sensitive in the nM range | [13] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments.
Cell Viability and Clonogenic Assays
Objective: To assess the effect of this compound or CDK12/13 knockdown on cell proliferation and survival.
-
Cell Seeding: Cells are seeded in 96-well plates for viability assays or 6-well plates for clonogenic assays at a predetermined density.
-
Treatment: For this compound experiments, cells are treated with a range of concentrations of the inhibitor. For knockdown experiments, cells are transfected with siRNA or shRNA targeting CDK12 and/or CDK13.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours for viability assays, 7-14 days for clonogenic assays).
-
Quantification:
-
Viability Assays: Reagents like MTT or CellTiter-Glo are added, and the absorbance or luminescence is measured to determine the percentage of viable cells relative to a control.
-
Clonogenic Assays: Colonies are fixed and stained with crystal violet, and the number of colonies containing at least 50 cells is counted.
-
Western Blotting
Objective: To analyze the protein levels of CDK12, CDK13, Cyclin K, and downstream targets like phosphorylated RNA Polymerase II (p-RPB1 Ser2).
-
Sample Preparation: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., anti-CDK12, anti-p-RPB1 Ser2) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Quantitative Real-Time PCR (RT-qPCR)
Objective: To quantify the mRNA expression levels of DDR genes (e.g., BRCA1, RAD51, ATM).
-
RNA Extraction: Total RNA is extracted from treated or transfected cells using a commercially available kit.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanisms of this compound and Genetic Knockdown.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The reversible inhibitor this compound binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The CDK12 inhibitor this compound functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Glue: A Comparative Analysis of SR-4835 and CR8 as Molecular Glues for Cyclin K Degradation
For Immediate Release
[City, State] – December 10, 2025 – In the rapidly advancing field of targeted protein degradation, two small molecules, SR-4835 and CR8, have emerged as significant tools for inducing the degradation of Cyclin K (CCNK), a crucial regulator of transcription. This guide offers a detailed comparative analysis of these two molecular glues, providing researchers, scientists, and drug development professionals with essential data and protocols to inform their work.
Both this compound and CR8 function by uniquely hijacking the cell's natural protein disposal machinery. They act as "molecular glue," fostering an interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase. This induced proximity results in the tagging of Cyclin K with ubiquitin molecules, marking it for destruction by the proteasome. This novel mechanism of action holds immense promise for targeting proteins previously considered "undruggable."
Mechanism of Action: A Tale of Two Glues
At the molecular level, both this compound and CR8 bind to the ATP-binding pocket of CDK12. This binding event triggers a conformational change in the CDK12 protein, creating a new surface that is recognized by DDB1, a key component of the CRL4 E3 ligase complex.[1][2][3][4][5] The resulting ternary complex of CDK12-Cyclin K, the molecular glue, and DDB1 is the critical step that initiates the degradation cascade.
Figure 1: Mechanism of this compound and CR8 induced Cyclin K degradation.
Head-to-Head Comparison: A Quantitative Look
To facilitate a clear comparison, the following table summarizes the key quantitative parameters of this compound and CR8.
| Parameter | This compound | CR8 |
| Primary Kinase Targets | CDK12 / CDK13 | CDK1/2/5/7/9 |
| IC50 (CDK12 Inhibition) | 99 nM[6] | Broader spectrum CDK inhibitor; specific IC50 for CDK12 not consistently reported. |
| DC50 (Cyclin K Degradation) | ~90 nM (in A549 cells) | Not explicitly quantified; degradation observed at 1 µM in various cell lines.[1][3] |
| Cellular Cytotoxicity (IC50) | 80.7 - 160.5 nM (in various melanoma cell lines) | ~0.49 µM (in SH-SY5Y neuroblastoma cells) |
Experimental Corner: Protocols for Characterization
Reproducible and robust experimental data are the cornerstone of scientific advancement. Below are detailed protocols for key assays used to characterize this compound and CR8.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This assay is fundamental to demonstrating the molecular glue's ability to induce the interaction between CDK12 and DDB1.
Methodology:
-
Cell Preparation: HEK293T cells are co-transfected with plasmids encoding tagged versions of the proteins of interest (e.g., Myc-CDK12, Flag-DDB1, and HA-Cyclin K).
-
Treatment: Post-transfection, cells are treated with either the molecular glue (this compound or CR8) or a vehicle control (DMSO).
-
Lysis and Immunoprecipitation: Cells are lysed, and the lysate is incubated with anti-Flag antibody-conjugated beads to capture Flag-DDB1 and any interacting proteins.
-
Analysis: The captured proteins are eluted and analyzed by Western blotting using antibodies against the respective tags (Myc and HA). A significant increase in the amount of co-precipitated Myc-CDK12 and HA-Cyclin K in the presence of the molecular glue confirms the formation of the ternary complex.
Figure 2: Co-Immunoprecipitation experimental workflow.
In Vitro Ubiquitination Assay
This biochemical assay directly demonstrates that the induced ternary complex is functional in promoting the ubiquitination of Cyclin K.
Methodology:
-
Reaction Assembly: The assay is performed in a test tube containing purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), ubiquitin, ATP, and the CRL4-DDB1 E3 ligase complex.
-
Initiation: The reaction is initiated by the addition of the purified CDK12-Cyclin K complex and either the molecular glue or DMSO.
-
Incubation and Detection: The reaction mixture is incubated at 37°C. The ubiquitination of Cyclin K is then assessed by Western blotting with an anti-Cyclin K antibody. The appearance of a characteristic "ladder" of higher molecular weight bands indicates the addition of multiple ubiquitin molecules to Cyclin K.[3]
Figure 3: In Vitro Ubiquitination experimental workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a powerful biophysical technique used to quantify the formation of the ternary complex in a solution-based format.
Methodology:
-
Protein Labeling: DDB1 is labeled with a FRET donor fluorophore (e.g., Terbium) and the CDK12-Cyclin K complex is labeled with a FRET acceptor fluorophore.
-
Assay Execution: The labeled proteins are incubated with varying concentrations of the molecular glue.
-
Signal Detection: If the molecular glue induces the formation of the ternary complex, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that can be measured with a plate reader. This allows for the determination of the EC50 value for ternary complex formation.[3]
Concluding Remarks
This compound and CR8 represent a significant advancement in our ability to manipulate cellular processes through targeted protein degradation. This compound, with its high selectivity for CDK12/13 and potent Cyclin K degradation at nanomolar concentrations, stands out as a promising lead for therapeutic development.[6] CR8, while having a broader kinase inhibition profile, remains an invaluable research tool for dissecting the intricate biology of cyclin-dependent kinases.
The continued exploration and characterization of these and other molecular glues will undoubtedly pave the way for a new generation of therapeutics capable of addressing a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. labs.dana-farber.org [labs.dana-farber.org]
- 3. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]
Validating SR-4835-Induced Immunogenic Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of immunogenic cell death (ICD) is an emerging and potent strategy in cancer therapy, capable of transforming dying cancer cells into an in-situ vaccine that stimulates a robust anti-tumor immune response. SR-4835, a selective dual inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13), has been identified as a novel inducer of ICD.[1][2][3][4][5] This guide provides a comparative analysis of this compound-induced ICD against established chemotherapeutic agents known to elicit this response—doxorubicin, oxaliplatin, and mitoxantrone. The following sections present quantitative data on key ICD markers, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.
Comparative Analysis of Immunogenic Cell Death Markers
The hallmarks of ICD include the surface exposure of calreticulin (B1178941) (CRT), the release of adenosine (B11128) triphosphate (ATP), and the passive release of high mobility group box 1 (HMGB1). The following tables summarize the available quantitative data for this compound in comparison to other well-known ICD inducers. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, may vary between studies, precluding a direct head-to-head comparison in some instances.
Table 1: Calreticulin (CRT) Surface Exposure
| Inducer | Cell Line | Concentration | Time Point | % of CRT Positive Cells (Fold Change vs. Control) | Reference |
| This compound | 4T1 (murine breast cancer) | 100 nM | 24 hours | ~2-fold increase | [1][2][3] |
| T47D (human breast cancer) | 100 nM | 24 hours | ~2.5-fold increase | [1][3] | |
| MDA-MB-231 (human breast cancer) | 100 nM | 24 hours | ~3-fold increase | [1][3] | |
| Doxorubicin | B16F10 (murine melanoma) | 1 µM | 24 hours | Significant increase (exact fold change not specified) | |
| Oxaliplatin | CT26 (murine colon carcinoma) | 100 µM | 24 hours | Significant increase (exact fold change not specified) | [6] |
| Mitoxantrone | LNCaP, 22RV1, PC-3 (human prostate cancer) | 1-10 µM | Not specified | Increased surface exposure |
Table 2: Extracellular ATP Release
| Inducer | Cell Line | Concentration | Time Point | ATP Release (Fold Change vs. Control) | Reference |
| This compound | 4T1 (murine breast cancer) | 100 nM | 10 minutes | ~2.5-fold increase | [1][3] |
| T47D (human breast cancer) | 100 nM | 10 minutes | ~3-fold increase | [1][3] | |
| MDA-MB-231 (human breast cancer) | 100 nM | 10 minutes | ~4-fold increase | [1][3] | |
| Doxorubicin | U937 (human lymphoma) | Various | 24 hours | Dose-dependent increase | |
| Oxaliplatin | HNSCC cell lines | LD40 | 48 hours | No significant increase in extracellular ATP | [7] |
| Mitoxantrone | HNSCC cell lines | 1 µg/ml | 48 hours | No significant increase in extracellular ATP | [7] |
Table 3: HMGB1 Release
| Inducer | Cell Line | Concentration | Time Point | HMGB1 Release (Fold Change vs. Control) | Reference |
| This compound | 4T1 (murine breast cancer) | 100 nM | 24 hours | ~3-fold increase | [1][2][3] |
| T47D (human breast cancer) | 100 nM | 24 hours | ~3.5-fold increase | [1][3] | |
| MDA-MB-231 (human breast cancer) | 100 nM | 24 hours | ~4-fold increase | [1][3] | |
| Doxorubicin | Not specified | Not specified | Not specified | Well-established inducer | |
| Oxaliplatin | HNSCC cell lines | LD40 | 48 hours | No significant increase | [7] |
| Mitoxantrone | HNSCC cell lines | 1 µg/ml | 48 hours | Significant increase | [7] |
Signaling Pathways and Experimental Workflows
This compound-Induced Immunogenic Cell Death Signaling Pathway
This compound induces ICD by inhibiting CDK12 and CDK13, which leads to endoplasmic reticulum (ER) stress.[1][4] This stress response is characterized by the phosphorylation of key sensor proteins such as PERK and IRE1, as well as the downstream effector eIF2α.[1][5] This cascade of events culminates in the exposure and release of damage-associated molecular patterns (DAMPs), including CRT, ATP, and HMGB1, which are the hallmarks of ICD.
Caption: this compound ICD Signaling Pathway.
Experimental Workflow for Validating ICD
The validation of ICD involves a series of in vitro assays to quantify the key DAMPs. The general workflow includes treating cancer cells with the potential ICD inducer, followed by the collection of cells and supernatant for analysis.
Caption: General experimental workflow for ICD validation.
Experimental Protocols
Calreticulin (CRT) Surface Exposure Assay (Flow Cytometry)
-
Cell Preparation: Plate cancer cells and treat with the desired concentration of the ICD inducer (e.g., 100 nM this compound) for 24 hours.
-
Staining:
-
Harvest cells and wash with ice-cold PBS.
-
Incubate cells with a primary antibody against Calreticulin or a corresponding isotype control in FACS buffer (PBS with 1% BSA) for 1 hour on ice.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer containing a fluorescently-labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. Gate on the live cell population and quantify the percentage of CRT-positive cells.
Extracellular ATP Release Assay (Luminescence-Based)
-
Cell Treatment: Plate cells in a 96-well plate and treat with the ICD inducer (e.g., 100 nM this compound).
-
ATP Measurement:
-
At the desired time point (e.g., 10 minutes post-treatment), carefully collect the cell culture supernatant.
-
Use a commercially available ATP luminescence assay kit according to the manufacturer's instructions.
-
Briefly, mix the supernatant with the ATP-releasing and luciferase-containing reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Quantify the amount of ATP in the supernatant by comparing the luminescence values to a standard curve generated with known concentrations of ATP.
HMGB1 Release Assay (ELISA)
-
Sample Collection: Plate cancer cells and treat with the ICD inducer (e.g., 100 nM this compound) for 24 hours. Collect the cell culture supernatant.
-
ELISA Procedure:
-
Use a commercially available HMGB1 ELISA kit following the manufacturer's protocol.
-
Typically, this involves adding the cell supernatant to wells pre-coated with an anti-HMGB1 capture antibody.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.
-
-
Data Analysis: Calculate the concentration of HMGB1 in the supernatant based on a standard curve generated with recombinant HMGB1.
Conclusion
The available data strongly suggest that this compound is a potent inducer of immunogenic cell death, characterized by the exposure of calreticulin and the release of ATP and HMGB1. The mechanism of action appears to be linked to the inhibition of CDK12/13, leading to ER stress. While direct quantitative comparisons with other ICD inducers are limited, the evidence positions this compound as a promising candidate for further investigation in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors. The provided protocols and workflows offer a foundational framework for researchers to validate and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK12/13 inhibition induces immunogenic cell death and enhances anti-PD-1 anticancer activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical application of immunogenic cell death inducers in cancer immunotherapy: turning cold tumors hot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Huaier Induces Immunogenic Cell Death Via CircCLASP1/PKR/eIF2α Signaling Pathway in Triple Negative Breast Cancer [frontiersin.org]
- 6. Tumor-Promoting Activity and Proteomic Profiling of Cisplatin/Oxaliplatin-Derived DAMPs in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin and Oxaliplatin Induce Similar Immunogenic Changes in Preclinical Models of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SR-4835: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like SR-4835 are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent and selective dual inhibitor of CDK12 and CDK13 used in cancer research. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Summary of Key Safety and Chemical Data
Before handling or disposing of this compound, it is crucial to be familiar with its chemical properties and associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
| Property | Value | Reference |
| Chemical Name | N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methyl-1H-pyrazol-4-yl)-2-(4-morpholinyl)-9H-purin-6-amine | [1] |
| CAS Number | 2387704-62-1 | [1] |
| Molecular Formula | C₂₁H₂₀Cl₂N₁₀O | [1] |
| Molecular Weight | 499.36 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols: Safe Handling and Disposal
The following procedures provide a framework for the safe handling and disposal of this compound in a laboratory setting. These protocols should be adapted to comply with the specific regulations of your institution and local authorities.
Personal Protective Equipment (PPE)
Before beginning any work with this compound, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to avoid inhalation.
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Solid Waste: Collect all unused or expired solid this compound, as well as any lab materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO solutions).
-
Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a designated sharps container for chemical waste.
-
-
Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be decontaminated. Rinse the labware with a suitable solvent (such as ethanol (B145695) or acetone) to remove residual this compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent washes with soap and water can be performed after the initial solvent rinse.
-
-
Waste Storage:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure all waste containers are properly labeled with the contents, including the full chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the documentation and handover of chemical waste.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, minimizing risks to personnel and the environment, thereby fostering a culture of safety and building trust in laboratory operations.
References
Personal protective equipment for handling SR-4835
FOR RESEARCH USE ONLY. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling the compound SR-4835. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this substance to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazard classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Chemical Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Inspect for tears before use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Safe Handling and Operational Plan
Adherence to the following procedural steps is essential for the safe handling of this compound.
2.1. Engineering Controls
-
Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2.2. Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to prevent inhalation of the powder. Use anti-static measures where appropriate.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Use in Experiments: When using this compound in experimental protocols, ensure all transfers are conducted with care to prevent spills.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth. |
| If on Skin | Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention. |
| If Inhaled | Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated lab supplies, and unused material, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
